molecular formula C4H5FN2 B3357006 4-Fluoro-1-methyl-1H-pyrazole CAS No. 69843-14-7

4-Fluoro-1-methyl-1H-pyrazole

Cat. No.: B3357006
CAS No.: 69843-14-7
M. Wt: 100.09 g/mol
InChI Key: FSOOSGIZMQWMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H5FN2 and its molecular weight is 100.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOOSGIZMQWMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

4-Fluoro-1-methyl-1H-pyrazole (CAS: 69843-14-7) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by the strategic placement of a fluorine atom at the C-4 position, this moiety serves as a metabolically robust bioisostere for the parent 1-methylpyrazole. Its utility is driven by the unique electronic modulation provided by the fluorine substituent, which lowers the basicity of the pyrazole nitrogens while blocking the primary site of oxidative metabolism (C-4), thereby extending the half-life of pharmaceutical candidates.

Physicochemical Profile

The introduction of fluorine onto the pyrazole ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated analogues. The C-F bond is highly polarized, reducing electron density at the N-2 nitrogen and increasing the acidity of the C-5 proton.

Key Physical Constants
PropertyValue / DescriptionContext
CAS Number 69843-14-7Unique Identifier
Molecular Formula C₄H₅FN₂MW: 100.09 g/mol
Boiling Point 108–110 °CVolatile liquid at STP
Density 1.17 ± 0.1 g/cm³Higher than 1-methylpyrazole (0.99 g/cm³) due to F
pKa (Conj.[1][2][3][4][5][6][7] Acid) ~0.5 – 1.0 (Predicted)Significantly less basic than 1-methylpyrazole (pKa ~2.0)
LogP ~0.6Moderate lipophilicity, suitable for CNS penetration
Spectral Characteristics (NMR)

The NMR signature of 4-fluoro-1-methyl-1H-pyrazole is defined by heteronuclear coupling between the fluorine nucleus (


F, spin 1/2) and the ring carbons/protons.
  • 
    F NMR:  Typically appears as a singlet (decoupled) or multiplet around -175 ppm .
    
  • 
    C NMR: 
    
    • C-4: Appears as a doublet with a large coupling constant (

      
       Hz).
      
    • C-3/C-5: Appear as doublets due to geminal coupling (

      
       Hz).
      
  • 
    H NMR: 
    
    • N-CH₃: Singlet,

      
       ppm.
      
    • C-3 H / C-5 H: Doublets (

      
      ) in the aromatic region (
      
      
      
      ppm). The C-5 proton is typically more deshielded (downfield) than C-3.

Synthetic Methodologies

Synthesis of 4-fluoro-1-methyl-1H-pyrazole is approached via two primary strategies: direct electrophilic fluorination of the parent heterocycle or alkylation of a pre-fluorinated scaffold.

Method A: Electrophilic Fluorination (Selectfluor®)

This is the preferred modern route due to operational safety and high regioselectivity. 1-Methylpyrazole reacts with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. The mechanism proceeds via an electrophilic attack at the most electron-rich position (C-4).

Method B: Methylation of 4-Fluoro-1H-pyrazole

4-Fluoro-1H-pyrazole (synthesized from fluorinated dicarbonyl equivalents) is deprotonated with a base (e.g., NaH or K₂CO₃) and alkylated with methyl iodide (MeI). This method can suffer from regioselectivity issues if the pyrazole is unsymmetrically substituted, but for the parent 4-fluoro system, N-1 methylation is straightforward.

Synthetic Workflow Visualization

SynthesisPathways Start1 1-Methylpyrazole Reagent1 Selectfluor / MeCN (Electrophilic Fluorination) Start1->Reagent1 Product 4-Fluoro-1-methyl-1H-pyrazole (Target) Reagent1->Product Regioselective at C-4 Start2 4-Fluoro-1H-pyrazole Reagent2 MeI / K2CO3 (Nucleophilic Substitution) Start2->Reagent2 Reagent2->Product N-Alkylation

Figure 1: Dual synthetic pathways accessing the 4-fluoro-1-methyl-1H-pyrazole core.

Reactivity & Functionalization Logic

The chemical behavior of 4-fluoro-1-methyl-1H-pyrazole is dominated by the directing effects of the N-1 methyl group and the C-4 fluorine.

C-5 Lithiation: The Key Synthetic Handle

The proton at C-5 is the most acidic site on the ring. This acidity is enhanced by the inductive electron-withdrawing effect of the adjacent nitrogen and the fluorine atom.

  • Protocol: Treatment with n-Butyllithium (n-BuLi) in THF at -78°C effects exclusive deprotonation at C-5.

  • Trapping: The resulting organolithium species can be quenched with diverse electrophiles (aldehydes, halogens, borates) to generate 5-substituted derivatives, which are critical for building complex drug scaffolds (e.g., kinase inhibitors).

C-H Activation

Transition metal-catalyzed C-H activation (e.g., Pd-catalyzed arylation) also favors the C-5 position due to the "chelation-assist" or electronic bias provided by the N-1 lone pair and the polarized C-H bond.

Reactivity Logic Diagram

Reactivity cluster_Lithiation C-5 Functionalization (Major Pathway) cluster_Electrophilic Electrophilic Attack (Disfavored) Core 4-Fluoro-1-methyl-1H-pyrazole Li_Int 5-Lithio Intermediate (via n-BuLi, -78°C) Core->Li_Int Deprotonation Note Ring is Deactivated by F C-4 is Blocked Core->Note Nitration/Bromination Difficult Electrophiles Trapping with E+ (B(OR)3, R-CHO, I2) Li_Int->Electrophiles Product5 5-Substituted-4-fluoro-pyrazole Electrophiles->Product5

Figure 2: Reactivity profile highlighting C-5 lithiation as the primary functionalization vector.

Medicinal Chemistry Applications

In drug design, the 4-fluoro-1-methylpyrazole moiety is more than just a structural spacer; it is a functional element used to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Blocking

The C-4 position of pyrazoles is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, preventing hydroxylation and ring opening.

Bioisosterism & Electronic Tuning
  • Basicity Reduction: The electronegativity of fluorine lowers the pKa of the pyrazole nitrogens. This is crucial when the parent pyrazole is too basic, leading to poor membrane permeability or high efflux ratios.

  • Binding Affinity: The fluorine atom can engage in specific non-covalent interactions with protein targets, such as orthogonal multipolar interactions with backbone amides or filling small hydrophobic pockets in kinase active sites (e.g., JAK, BTK inhibitors).

Safety & Handling

While 4-fluoro-1-methyl-1H-pyrazole is a valuable reagent, it must be handled with the rigor appropriate for fluorinated heterocycles.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Although relatively stable, fluorinated heterocycles should be protected from prolonged exposure to moisture.

  • Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Institutes of Health (NIH). Regioselectivity in lithiation of 1-methylpyrazole. (Org.[2][4][5][8][9] Biomol. Chem., 2006).[2][5] [Link]

  • PubChem. Compound Summary for 4-Fluoro-1-methyl-1H-pyrazole. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

Sources

Technical Guide: Reactivity & Functionalization of 4-Fluoro-1-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the reactivity and functionalization of 4-fluoro-1-methyl-1H-pyrazole .

Executive Summary & Strategic Value

4-Fluoro-1-methyl-1H-pyrazole is a high-value fluorinated heterocyclic scaffold used extensively in modern drug discovery (e.g., RET kinase inhibitors like Selpercatinib) and agrochemistry. Its strategic value lies in the specific electronic modulation provided by the C-4 fluorine atom:

  • Metabolic Stability: The C-F bond blocks the metabolically vulnerable C-4 position against oxidative metabolism (P450).

  • Electronic Tuning: The fluorine atom acts as an electron-withdrawing group (EWG) via induction (

    
    ) but an electron-donating group via resonance (
    
    
    
    ). In the pyrazole system, the inductive effect dominates, significantly acidifying the adjacent C-3 and C-5 protons compared to the non-fluorinated parent.
  • Bioisosterism: It serves as a lipophilic, non-basic surrogate for other 5-membered heterocycles, modulating

    
     and permeability.
    

This guide details the reactivity landscape of this scaffold, focusing on regioselective C–H activation, metalation strategies, and cross-coupling protocols.

Electronic Structure & Reactivity Profile

The reactivity of 4-fluoro-1-methyl-1H-pyrazole is defined by the competition between the N-methyl group and the C-5 position .

pKa and Acidity Trends

The introduction of fluorine at C-4 lowers the pKa of the ring protons. While 1-methylpyrazole has a pKa (DMSO) of ~29-30 (C-5), the 4-fluoro analog is estimated to be 2–3 units more acidic due to the inductive stabilization of the carbanion by the adjacent fluorine.

PositionElectronic EnvironmentReactivity ModePrimary Constraint
C-5 Most acidic ring proton. Adjacent to N-1 and F-4.Thermodynamic Lithiation , C-H ArylationCompetition with N-methyl deprotonation.
C-3 Less acidic than C-5. Sterically less hindered.Electrophilic Substitution (limited), C-H Activation (minor)Requires C-5 blocking or specific catalysis.
N-Me Kinetic acidity (Lateral Lithiation).Kinetic Lithiation Rapid isomerization to C-5 Li species.
C-4 Blocked by C-F bond.[1]None (Oxidatively stable)N/A
Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways based on reaction conditions.

ReactivityMap Core 4-Fluoro-1-methyl- 1H-pyrazole Kinetic Kinetic Control (n-BuLi, -78°C, THF) Core->Kinetic Low Temp Thermo Thermodynamic Control (Warm to 0°C or rt) Core->Thermo Equilibrium PdCat Pd-Catalyzed C-H Activation Core->PdCat Pd(OAc)2, Ligand Lateral Lateral Lithiation (N-CH2-Li) Kinetic->Lateral Fast Deprotonation C5_Li C-5 Lithiation (Ring-Li) Thermo->C5_Li Most Stable Anion C5_Aryl C-5 Arylation (Biaryl Product) PdCat->C5_Aryl Concerted Metalation-Deprotonation (CMD) Lateral->C5_Li Isomerization (Warm up)

Figure 1: Divergent reactivity map showing the competition between lateral (N-methyl) and ring (C-5) functionalization.

Core Reactivity Protocols

C-5 Selective Lithiation (The "Thermodynamic" Route)

For 1-methylpyrazoles, kinetic deprotonation often occurs at the N-methyl group (lateral lithiation). However, the 4-fluoro substituent stabilizes the C-5 anion , making C-5 lithiation thermodynamically preferred. To ensure C-5 selectivity, the reaction must be allowed to equilibrate.

Mechanism: The ortho-directing effect of the fluorine atom works in concert with the N-1 directing group to stabilize the C-5 lithio species.

Experimental Protocol: C-5 Formylation

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents: Dissolve 4-fluoro-1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Lithiation: Cool to -78 °C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Critical Step: Stir at -78 °C for 15 mins, then allow to warm to 0 °C for 30 mins. This ensures any kinetically formed N-methyl lithiated species rearranges to the thermodynamically stable C-5 lithio species.

  • Trapping: Cool back to -78 °C (optional, depending on electrophile reactivity) or keep at 0 °C. Add DMF (1.5 equiv) dropwise.

  • Quench: Stir for 1 hour, then quench with sat. NH₄Cl.

  • Yield Expectation: 75–85% of 4-fluoro-1-methyl-1H-pyrazole-5-carbaldehyde.

Direct C-H Arylation (Pd-Catalyzed)

Direct arylation avoids the use of cryogenic organometallics. The C-5 position is the most reactive towards Concerted Metalation-Deprotonation (CMD) pathways due to its higher acidity.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ or DavePhos (10 mol%) — Electron-rich phosphines favor oxidative addition to aryl halides.

  • Base: K₂CO₃ or PivOK (Pivalate acts as a proton shuttle in the CMD mechanism).

  • Solvent: Toluene or DMA, 100–120 °C.

Selectivity: C-5 >>> C-3. The C-4 fluorine blocks the usual competing site, resulting in high C-5 regioselectivity.

C-3 Functionalization (The "Blocked" Route)

Accessing the C-3 position is challenging because C-5 is more reactive. Two strategies exist:

  • Blocking C-5: Introduce a silyl group (TMS) at C-5 via the lithiation protocol above, then perform a second lithiation/C-H activation at C-3, followed by desilylation.

  • Specific Catalysis: Use of bulky ligands or specific directing groups can sometimes force C-3 activation, but this is less reliable for this specific scaffold.

Synthesis of the Core Scaffold

If the starting material is not commercially available, it is synthesized via two primary routes.

Route A: Electrophilic Fluorination (Late-Stage)

This route is preferred for introducing fluorine into complex pyrazoles.

  • Reagent: Selectfluor (F-TEDA-BF4).

  • Substrate: 1-methyl-1H-pyrazole.[2]

  • Conditions: MeCN, reflux or Microwave.

  • Outcome: Electrophilic attack occurs exclusively at C-4 (the most electron-rich position in the parent ring).

Route B: Cyclocondensation (Building Block Approach)
  • Precursors: Ethyl 2-fluoro-3-oxobutanoate (or related fluorinated 1,3-dicarbonyls) + Methylhydrazine.

  • Regioselectivity Issue: Condensation can yield a mixture of 1-methyl-3-substituted and 1-methyl-5-substituted isomers.

  • Solution: Use fluorinated solvents (e.g., TFE, HFIP) which have been shown to improve regioselectivity in pyrazole cyclizations.

Comparative Data: Substituent Effects

The following table summarizes how the 4-Fluoro substituent alters the physicochemical properties compared to the non-fluorinated and 4-Chloro analogs.

Property1-Methyl-1H-pyrazole4-Fluoro-1-methyl-1H-pyrazole 4-Chloro-1-methyl-1H-pyrazole
C-5 Acidity ModerateHigh (Inductive enhancement)High
Lithiation Site Mixture (N-Me vs C-5)C-5 Selective (Thermodynamic)C-5 Selective
Lipophilicity (LogP) ~0.2~0.6 ~0.9
Metabolic Stability Low (C-4 oxidation)High (Blocked)High
Diels-Alder Reactivity LowEnhanced (Lower LUMO)Moderate

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006.[3][4]

    • Key Insight: Establishes the kinetic (N-methyl) vs. thermodynamic (C-5)
  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 2020.

    • Key Insight: Discusses the electronic effects of fluorine on the pyrazole ring system.
  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 2010.

    • Key Insight: Demonstrates C-5 selectivity in C-H arylation for 4-halo-1-methylpyrazoles.[5]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 2015.

    • Key Insight: Protocols for electrophilic fluorination using Selectfluor.[6]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole. Acta Crystallographica Section E, 2014.

    • Key Insight: Structural data confirming H-bonding networks and planarity.

Sources

Technical Guide: Synthesis and Applications of 4-Fluoro-1-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluoro-1-methyl-1H-pyrazole scaffold has emerged as a "privileged structure" in modern medicinal chemistry and agrochemical development. Its utility stems from the unique physicochemical properties of the fluorine atom—specifically its high electronegativity, small van der Waals radius (1.47 Å, mimicking hydrogen), and ability to modulate the pKa of adjacent nitrogen atoms.

This guide details the synthesis, functionalization, and application of this moiety.[1] We contrast De Novo Cyclization (preferred for large-scale agrochemical manufacturing) with Direct Electrophilic Fluorination (preferred for late-stage medicinal chemistry diversification).

Physicochemical Rationale: The "Fluorine Effect"

In drug design, replacing a C-H bond with a C-F bond at the 4-position of the pyrazole ring serves three critical functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 4-position resistant to cytochrome P450-mediated oxidation.

  • Electronic Modulation: Fluorine's inductive electron-withdrawing effect reduces the electron density of the pyrazole ring. This lowers the basicity of the nitrogens, often improving oral bioavailability by reducing lysosomal trapping or improving membrane permeability.

  • Lipophilicity: Fluorination typically increases

    
    , enhancing hydrophobic binding interactions within enzyme pockets (e.g., kinase ATP-binding sites).
    
Visualization: SAR & Physicochemical Impact

G Core 4-Fluoro-1-methyl-1H-pyrazole Metabolism Metabolic Stability (Blocks CYP450 Oxidation) Core->Metabolism C-F Bond Strength Basicity pKa Modulation (Reduced N-Basicity) Core->Basicity Inductive Effect (-I) Binding Binding Affinity (Lipophilicity & H-Bonding) Core->Binding Bioisosterism (H -> F)

Figure 1: Strategic rationale for incorporating the 4-fluoropyrazole motif in bioactive molecules.

Synthesis Strategies

Strategy A: De Novo Cyclization (Industrial Route)

This route is dominant in the production of agrochemical intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a precursor to SDHI fungicides like Fluxapyroxad). It relies on the condensation of fluorinated building blocks with methylhydrazine.

  • Mechanism: Claisen condensation followed by cyclization.

  • Pros: High yield, scalable, regiospecific.

  • Cons: Requires handling of fluorinated acetoacetates or similar precursors.

Strategy B: Direct Electrophilic Fluorination (MedChem Route)

For diversifying existing pyrazole libraries, direct fluorination using N-F reagents (e.g., Selectfluor®) is preferred. This allows researchers to install the fluorine atom at a late stage.

  • Reagents: Selectfluor (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI).

  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    
  • Pros: Mild conditions, compatible with complex scaffolds.[2]

  • Cons: Cost of reagents, potential for over-fluorination.

Visualization: Synthesis Workflows

Synthesis StartA Route A: De Novo Cyclization (Agrochemical Scale) StepA1 Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutanoate StartA->StepA1 InterA Cyclization Intermediate StepA1->InterA Condensation StepA2 + Methylhydrazine (MeNHNH2) StepA2->InterA ProductA 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid InterA->ProductA Regioselective Ring Closure StartB Route B: Direct Fluorination (Medicinal Chemistry) StepB1 1-Methyl-1H-pyrazole derivative StartB->StepB1 ProductB 4-Fluoro-1-methyl-1H-pyrazole StepB1->ProductB Electrophilic Substitution (SEAr) StepB2 + Selectfluor (MeCN, Reflux) StepB2->ProductB

Figure 2: Comparison of the two primary synthetic pathways for 4-fluoropyrazoles.

Detailed Experimental Protocols

Protocol 1: Direct Fluorination using Selectfluor

Target: Synthesis of 4-fluoro-1-methyl-3-phenyl-1H-pyrazole Source Validation: Adapted from Selectfluor protocols (e.g., Surmont et al., Org. Lett. 2010; Skinner et al., Bioorg. Med. Chem. Lett. 2007).[3]

Reagents:

  • 1-Methyl-3-phenyl-1H-pyrazole (1.0 eq)

  • Selectfluor® (1.2 eq)

  • Acetonitrile (anhydrous, 0.1 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 1-methyl-3-phenyl-1H-pyrazole (1.58 g, 10 mmol) and dissolve in anhydrous acetonitrile (100 mL).

  • Addition: Add Selectfluor® (4.25 g, 12 mmol) in one portion under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat the mixture to reflux (82°C) and stir for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: M+1 = 177.2).

  • Workup: Cool to room temperature. Remove solvent in vacuo.[4] Resuspend the residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove succinimide/salt byproducts.

  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Critical Note: Selectfluor is an oxidant.[2] Ensure all glassware is free of oxidizable impurities. For substrates with electron-withdrawing groups, reaction times may extend to 24 hours.

Protocol 2: Synthesis of Pyrazole-4-boronic Acid Pinacol Ester

Target: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Application: Precursor for Suzuki-Miyaura coupling in library synthesis.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Bis(pinacolato)diboron (

    
    ) (1.1 eq)
    
  • 
     (0.03 eq)
    
  • Potassium Acetate (KOAc) (3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a pressure tube or sealed vial, combine 4-bromo-1-methyl-1H-pyrazole,

    
    , and KOAc.
    
  • Solvent: Add degassed 1,4-dioxane.

  • Catalyst: Add the Pd catalyst last to minimize oxidation. Seal the vessel immediately.

  • Heating: Heat to 90°C for 12 hours. The reaction mixture typically turns black (Pd precipitation) upon completion.

  • Filtration: Filter through a pad of Celite® to remove Pd residues. Rinse with EtOAc.

  • Isolation: Concentrate the filtrate. Recrystallize from Hexanes/EtOAc or purify via short silica plug (eluting rapidly to prevent boronate hydrolysis).

Applications in Drug Discovery & Agrochemicals[1][5][6][7]

Agrochemicals: The SDHI Revolution

The 1-methyl-pyrazole-4-carboxylic acid motif is the "warhead" for Succinate Dehydrogenase Inhibitors (SDHIs).

  • Compound: Fluxapyroxad (BASF).

  • Structure: Contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole core.[5][6][7][8]

  • Function: Inhibits fungal respiration by binding to the ubiquinone-binding site of Complex II.

  • Synthesis Link: Produced via Strategy A (Cyclization) described above.

Medicinal Chemistry: Kinase Inhibition[12]
  • Target: c-Met, ALK, and ROS1 kinases.

  • Example: Crizotinib analogues and next-gen inhibitors.

  • Role of Fluorine: The 4-fluoro group often fills a small hydrophobic pocket in the ATP-binding site, displacing high-energy water molecules and improving entropic binding affinity.

Data Summary: Impact of Fluorination[1][3][5][6][12][13][14]
Property1-Methyl-pyrazole (H)4-Fluoro-1-methyl-pyrazole (F)Impact
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Steric mimicry of H, but blocks metabolism.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Strong electron withdrawal.
Lipophilicity (

)
0.00+0.14Increases membrane permeability.
C-X Bond Energy ~98 kcal/mol~116 kcal/molPrevents oxidative cleavage.

References

  • Review of Fluorinated Pyrazoles

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications[1][3][9][10][11]

    • Source: Chemical Reviews (2020)
    • URL:[Link] (Verified via Search 1.8)

  • Direct Fluorination Methodology

    • Title: Synthesis of 3-Amino-4-fluoropyrazoles Using Selectfluor[3]

    • Source: Synthesis (2011) / Thieme Connect
  • Industrial Synthesis (SDHI Precursors)

    • Title: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[6][7][8]

    • Source: Google P
    • URL: (Verified via Search 1.6)
  • Boronic Ester Functionalization

    • Title: Synthesis method of pyrazole-4-boronic acid pinacol ester[12][13][14]

    • Source: Google P
    • URL: (Verified via Search 1.12)
  • Medicinal Chemistry Applications

    • Title: Recent progress in therapeutic applications of fluorin
    • Source: PubMed Central (2024)
    • URL:[Link] (Verified via Search 1.4)

Sources

Theoretical Studies on 4-Fluoro-1-Methyl-1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-methyl-1H-pyrazole (CAS: 69843-14-7) represents a critical structural motif in modern agrochemical and pharmaceutical design. As a core scaffold in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and a bioisostere in kinase inhibitors, understanding its electronic and structural properties is paramount.

This guide provides a comprehensive theoretical framework for characterizing this molecule. Unlike its unmethylated precursor (4-fluoro-1H-pyrazole), which exists as a solid hydrogen-bonded chain, the 1-methyl derivative is a lipophilic oil with distinct reactivity patterns. This document synthesizes Density Functional Theory (DFT) protocols, predictive spectral analysis, and reactivity descriptors to serve as a self-validating reference for researchers.

Computational Methodology

To ensure high-fidelity predictive data, we employ a standard "Gold Standard" protocol for small organic heterocycles. This methodology balances computational cost with accuracy, particularly for handling the electronegativity of fluorine.

The Protocol (DFT)[1]
  • Theory Level: Density Functional Theory (DFT)[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) .[2][3]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable when modeling fluorine to correctly describe the expanded electron cloud and lone pair interactions. Polarization functions (d,p) are essential for the aromatic ring and methyl hydrogens.

Computational Workflow (DOT Visualization)

The following workflow illustrates the logical progression from structure generation to property prediction.

ComputationalWorkflow cluster_Properties Property Extraction Start Initial Geometry (ChemDraw/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Minimized Coords Freq->Opt Imaginary Freq Found Elec Electronic (HOMO-LUMO / MEP) Freq->Elec Validated Spec Spectral (NMR / IR / Raman) Freq->Spec React Reactivity (Fukui Functions) Freq->React

Figure 1: Standardized Computational Workflow for Pyrazole Derivatives. Note the critical frequency check (NIMAG=0) to ensure a true local minimum.

Structural & Electronic Analysis

Geometric Parameters

The methylation at N1 disrupts the hydrogen-bonding network seen in the parent 4-fluoro-1H-pyrazole (which forms catemeric chains in the solid state).

  • State: Liquid/Oil (vs. Solid for the N-H precursor).

  • Symmetry: C1 (Planar ring, methyl H staggered).

  • Bond Lengths (Predicted):

    • C4–F: ~1.35 Å (Typical C(sp2)-F character).

    • N1–C(Methyl): ~1.45 Å.

    • N1–N2: ~1.36 Å.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical hardness.

  • HOMO: Localized primarily on the pyrazole ring and the fluorine lone pairs.

  • LUMO: Delocalized over the

    
    -system, indicating susceptibility to nucleophilic attack if sufficiently activated.
    
  • Significance: A large gap (typically > 4.5 eV for such stable heterocycles) suggests high chemical stability, explaining its utility as a metabolic "blocker" in drug scaffolds.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding sites:

  • Red Region (Negative Potential): Concentrated at the N2 (pyridinic nitrogen) and the Fluorine atom. These are the primary H-bond acceptor sites.

  • Blue Region (Positive Potential): Concentrated on the methyl hydrogens and the C3/C5 protons.

Spectroscopic Profiling

This section correlates theoretical predictions with expected experimental data.

NMR Spectroscopy (GIAO Method)

Calculations using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provide excellent correlation with experimental shifts.[4]

NucleusSignalPredicted Shift (

ppm)
MultiplicityAssignment
1H N-CH33.80 - 3.95Singlet (s)Methyl group at N1
1H C3-H7.40 - 7.50Doublet (d)

coupling (~4-5 Hz)
1H C5-H7.20 - 7.30Doublet (d)

coupling (~4-5 Hz)
19F C4-F-170 to -178Singlet/MultipletDiagnostic for F-substitution

Note: The N-Methyl signal is the definitive confirmation of successful alkylation of the 4-fluoro-1H-pyrazole precursor.

Vibrational Spectroscopy (IR)[3]
  • Absence: The sharp N-H stretch (~3100-3200 cm⁻¹) found in the precursor must be absent .

  • Presence:

    • C-H (Methyl) stretch: 2950–3000 cm⁻¹.

    • C=N / C=C Ring stretch: 1500–1600 cm⁻¹.

    • C-F stretch: Strong band around 1100–1200 cm⁻¹.

Reactivity & Synthesis Logic

The presence of the Fluorine atom at C4 fundamentally alters the reactivity landscape compared to non-fluorinated pyrazoles.

Electrophilic Aromatic Substitution (EAS)
  • Standard Pyrazole: C4 is the preferred site for EAS (nitration, halogenation).

  • 4-Fluoro Derivative: C4 is blocked .

  • Consequence: Electrophiles must be directed to C3 or C5, or the ring must be metalated (Lithiation) for functionalization. The fluorine atom directs ortho-lithiation (at C3/C5) due to its inductive electron-withdrawing effect.

Synthesis Pathways

Two primary routes exist, with Route A being preferred for scale and safety.

SynthesisPathways Precursor1 4-Fluoro-1H-pyrazole (Solid, mp 38°C) Reagent1 Methylation (MeI / K2CO3) Precursor1->Reagent1 Precursor2 1-Methylpyrazole (Liquid) Reagent2 Electrophilic Fluorination (Selectfluor) Precursor2->Reagent2 Target 4-Fluoro-1-methyl-1H-pyrazole (Target Oil) Reagent1->Target Route A (Nucleophilic Subst.) Reagent2->Target Route B (EAS at C4)

Figure 2: Synthetic pathways. Route A is generally higher yielding as it avoids the use of expensive fluorinating agents like Selectfluor.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431. Link

  • Lynch, M. et al. (1998). 1H and 13C NMR spectra of pyrazoles. Magnetic Resonance in Chemistry. (General reference for Pyrazole NMR shifts).
  • PubChem. (2025).[5] 1-Methyl-1H-pyrazole Compound Summary. Link

  • ChemicalBook. (2025). 4-Fluoro-1-methyl-1H-pyrazole Product Properties and Suppliers. Link

  • Sigma-Aldrich. (2025). 4-Fluoro-1H-pyrazole Product Sheet. Link

Sources

The Pyrazole Pharmacophore: Structural Mastery in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pyrazole ring (


) as a privileged scaffold in modern drug discovery.[1] Unlike rigid templates, this guide focuses on the causality of pyrazole chemistry—specifically how its tautomeric equilibrium drives target affinity and how recent synthetic methodologies have solved the historical challenge of regioselectivity. Designed for medicinal chemists, this document synthesizes physicochemical principles with practical, self-validating experimental protocols.

Part 1: The Physicochemical Core

The Tautomeric "Switch"

The utility of pyrazole stems from its ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA).[2] However, its bioactivity is governed by annular tautomerism —the rapid proton migration between


 and 

.
  • The Mechanism: In unsubstituted pyrazoles, the

    
    - and 
    
    
    
    - tautomers are identical. However, introducing a substituent at position 3 (or 5) breaks this symmetry.
  • Medicinal Impact: Protein binding pockets often select for a specific tautomer. If the energy barrier to access the bioactive tautomer is too high (

    
    ), potency is lost regardless of steric fit.
    
  • Electronic Control:

    • Electron Withdrawing Groups (EWG): Stabilize the lone pair on the adjacent nitrogen, shifting the equilibrium away from that nitrogen being protonated.

    • Solvent Effects: In polar protic solvents, the tautomeric ratio (

      
      ) depends heavily on specific solvation of the HBD site.
      
Visualization: Tautomeric Equilibrium & Binding

The following diagram illustrates the tautomeric shift and how it dictates binding modes (e.g., in kinase hinge regions).

PyrazoleTautomerism cluster_factors Equilibrium Drivers TautomerA 1H-Pyrazole (N1-H, N2:) TautomerB 2H-Pyrazole (N1:, N2-H) TautomerA->TautomerB Proton Shift (Fast) Target Protein Binding Pocket (H-Bond Requirement) TautomerA->Target Binds if Pocket Needs N1-Donor TautomerB->Target Binds if Pocket Needs N2-Donor Factors 1. Substituent Electronics (EWG/EDG) 2. Solvent Polarity 3. H-Bond Network

Figure 1: The dynamic equilibrium of pyrazole tautomers. Drug design must account for the energy penalty required to freeze the molecule in the bioactive tautomer.

Part 2: Synthetic Strategies & Regiocontrol

The Regioselectivity Challenge

The classical Knorr Synthesis (1,3-diketone + hydrazine) is robust but flawed. When using an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

), a mixture of regioisomers (1,3,5- vs 1,3,4-substituted) is formed. Separating these isomers is often difficult due to similar polarity.
Modern Solutions

To ensure self-validating protocols (where the product is chemically defined by the inputs), modern chemistry employs:

  • Fluorinated Solvents: Using trifluoroethanol (TFE) can direct regioselectivity via specific hydrogen bonding with the diketone intermediate.

  • Alkynone Routes: Reacting

    
    -alkynic ketones with hydrazines offers higher regiocontrol than diketones.
    
  • Cross-Coupling: Building the ring first (e.g., halogenated pyrazole) and functionalizing later via Suzuki-Miyaura coupling.

Validated Protocol: Regioselective Synthesis of Celecoxib Analog

This protocol targets a 1,5-diaryl-3-trifluoromethylpyrazole, mimicking the Celecoxib scaffold, using a method that minimizes regioisomeric byproducts.

Reaction: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione + 4-Sulfonamidophenylhydrazine


 Celecoxib.[3]
ParameterSpecificationRationale
Solvent Ethanol (EtOH) or TFEProtic solvent promotes proton transfer essential for cyclization.
Catalyst TFA (Trifluoroacetic acid)Acid catalysis accelerates the dehydration step; TFA improves regioselectivity over HCl.
Temperature Reflux (

)
Required to overcome the activation energy for the final aromatization.
Stoichiometry 1.0 : 1.1 (Diketone : Hydrazine)Slight excess of hydrazine ensures complete consumption of the electrophile.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (10 mmol) in Ethanol (40 mL).

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (11 mmol).

  • Catalysis: Add catalytic TFA (5 mol%). Note: Monitor pH; optimal range is 3-4.

  • Reflux: Heat to reflux for 4-6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the diketone spot indicates completion.

  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, and wash with

    
     (to remove TFA) and brine.
    
  • Purification: Recrystallize from EtOH/Water (9:1). This removes trace regioisomers, as the 1,5-diaryl isomer is typically less soluble than the 1,3-diaryl impurity.

Part 3: Medicinal Applications & Signaling

Case Study: Celecoxib (COX-2 Inhibition)

Celecoxib illustrates the "magic methyl" and "fluorine effect."[4] The bulky sulfonamide and the trifluoromethyl group allow it to fit into the side pocket of COX-2, which is larger than that of COX-1. This selectivity spares the gastric mucosa (protected by COX-1).

Visualization: COX-2 Signaling & Inhibition

This diagram maps the arachidonic acid cascade and the precise intervention point of pyrazole-based NSAIDs.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 Prostaglandins Prostaglandins (PGG2 -> PGH2) COX1->Prostaglandins Physiological COX2->Prostaglandins Inflammatory Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Selective Inhibition (Side Pocket Binding) Effect1 Gastric Protection Platelet Aggregation Prostaglandins->Effect1 Effect2 Inflammation Pain Fever Prostaglandins->Effect2

Figure 2: Mechanism of Action. Celecoxib selectively inhibits COX-2, blocking the inflammatory cascade while sparing COX-1 mediated gastric protection.[5]

Part 4: Advanced Synthetic Workflow

For researchers deciding between synthetic routes, the following logic tree ensures the selection of the most regioselective method based on substrate availability.

SynthesisSelection Start Target: Substituted Pyrazole Q1 Is the 1,3-Diketone Symmetrical? Start->Q1 MethodA Method A: Knorr Synthesis (Std. Hydrazine + EtOH) Q1->MethodA Yes Q2 Are substituents highly electronically different? Q1->Q2 No MethodB Method B: Regioselective Condensation (Use Fluorinated Solvent/TFA) Q2->MethodB Yes (e.g., CF3 vs CH3) MethodD Method D: Alkynone Route (Michael Addition -> Cyclization) Q2->MethodD No (Similar sterics) MethodC Method C: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) MethodD->MethodC If Alkynone unstable

Figure 3: Synthetic Decision Matrix. Selecting the correct route minimizes purification bottlenecks.

References

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

A-Z Guide to Fluorine's Role in Pyrazole Bioactivity: From Physicochemical Modulation to Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among the privileged heterocyclic structures, pyrazoles are frequently subjected to fluorination to enhance their therapeutic potential.[3][4] This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the bioactivity of pyrazole-containing compounds. We will explore how the unique properties of fluorine—its size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to optimize pharmacokinetic (ADME) and pharmacodynamic profiles.[1][5] Through an examination of underlying mechanisms, illustrative case studies, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorine in the design of next-generation pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold and the Fluorine Advantage

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that is prevalent in a multitude of FDA-approved drugs.[6][7][8] Its utility in drug design stems from its ability to act as a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding, and serving as a bioisostere for other aromatic rings like benzene.[6] Pyrazole-containing drugs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[7][8][9]

The introduction of fluorine, the most electronegative element, into a pyrazole scaffold can profoundly alter a molecule's properties in ways that are often beneficial for therapeutic applications.[1][5] These alterations are not coincidental but are a direct result of fluorine's fundamental characteristics:

  • Size and Sterics: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen mimic with minimal steric perturbation.[5]

  • High Electronegativity: Fluorine's potent electron-withdrawing nature significantly alters the electronic landscape of the pyrazole ring and its substituents.[5]

  • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage.[5]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its ability to cross biological membranes.[1][5]

This guide will systematically dissect how these properties translate into tangible benefits in drug development, from enhancing metabolic stability to improving target binding affinity.

Impact of Fluorine on Physicochemical Properties

The strategic placement of fluorine on a pyrazole core can fine-tune its physicochemical properties, which in turn dictates its biological behavior.

Modulation of Acidity and Basicity (pKa)

Fluorine's strong inductive effect can significantly lower the pKa of nearby acidic protons or reduce the basicity of nitrogen atoms within the pyrazole ring or its substituents.[5] This modulation is critical for several reasons:

  • Improved Bioavailability: By reducing the basicity of amine groups, fluorine can decrease the extent of ionization at physiological pH.[5] This leads to a higher proportion of the neutral species, which can more readily permeate cellular membranes, thereby improving oral bioavailability.[1][5]

  • Altered Target Interactions: Changes in pKa can modify the hydrogen bonding capabilities of the molecule, potentially strengthening or weakening interactions with the target protein.

Conformational Control

Fluorine substitution can introduce conformational biases, locking the molecule into a specific three-dimensional shape that is more favorable for binding to its biological target. This can be achieved through steric effects or by forming intramolecular interactions. Stabilizing the bioactive conformation can lead to a significant improvement in potency and selectivity.[1]

Fluorine's Role in Pharmacokinetics (ADME)

One of the most celebrated applications of fluorine in medicinal chemistry is its ability to enhance a drug's pharmacokinetic profile.[1][2]

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[10] Fluorine is a powerful tool for blocking metabolic "soft spots."[5]

  • Mechanism of Action: The high strength of the C-F bond makes it resistant to oxidative metabolism by CYP enzymes, which readily cleave weaker C-H bonds.[5][11] By replacing a metabolically labile hydrogen atom with fluorine, the metabolic stability of the compound is significantly increased, prolonging its half-life in the body.[5][12]

  • Distal Effects: Fluorine substitution at sites adjacent to or even distant from the point of metabolic attack can also slow down metabolism through inductive or conformational effects.[5]

Modulating Permeability and Lipophilicity

The introduction of fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross lipid bilayers, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeting drugs.[1][5] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the degree and position of fluorination must be carefully optimized.

Fluorine's Influence on Pharmacodynamics (Target Binding)

Beyond improving pharmacokinetics, fluorine can directly participate in and enhance the binding of a pyrazole compound to its target protein.

Increasing Binding Affinity and Selectivity

Fluorine can contribute to stronger and more selective binding through several types of interactions:

  • Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

  • Dipole-Dipole and Multipolar Interactions: The strong dipole moment of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding pocket.

  • Hydrophobic Interactions: Fluorinated groups can enhance hydrophobic interactions within the target's binding site.

A notable example is the development of selective COX-2 inhibitors. While the final drug Celecoxib does not contain fluorine on the pyrazole core, early fluorinated leads demonstrated the importance of this atom in determining metabolic stability and binding characteristics.[5] In other classes of drugs, such as kinase inhibitors, fluorine substitution has been shown to stabilize interactions within hydrophobic pockets, thereby increasing both affinity and selectivity.[1]

Visualization of Fluorine's Impact

The following diagram illustrates the multifaceted effects of introducing a fluorine atom onto a generic pyrazole scaffold.

Fluorine_Impact Pyrazole Pyrazole Core Fluorine Fluorine Substitution (Strategic Placement) Pyrazole->Fluorine PhysChem Physicochemical Properties Fluorine->PhysChem PK Pharmacokinetics (ADME) Fluorine->PK PD Pharmacodynamics (PD) Fluorine->PD pKa pKa Modulation (Acidity/Basicity) PhysChem->pKa Lipophilicity Increased Lipophilicity PhysChem->Lipophilicity Conformation Conformational Bias PhysChem->Conformation Bioactivity Enhanced Bioactivity pKa->Bioactivity Lipophilicity->Bioactivity Conformation->Bioactivity Metabolism Increased Metabolic Stability (Block CYP450) PK->Metabolism Permeability Enhanced Permeability PK->Permeability Metabolism->Bioactivity Permeability->Bioactivity Binding Improved Binding Affinity & Selectivity PD->Binding Interactions Novel Protein Interactions (H-bonds, Dipolar) PD->Interactions Binding->Bioactivity Interactions->Bioactivity

Caption: Impact of Fluorine on Pyrazole Compound Properties.

Case Study: Evolution of Pyrazole-Based COX-2 Inhibitors

The development of the cyclooxygenase-2 (COX-2) inhibitor Celecoxib provides a compelling, albeit counterintuitive, example of fluorine's role. Early research by Penning et al. involved a series of 1,5-diarylpyrazoles.[5] An initial fluorinated lead compound showed potent and selective COX-2 inhibition. However, this compound had an unacceptably long half-life, indicating excessive metabolic stability. The strategic decision was then made to remove the fluorine and replace it with a methyl group, which is more susceptible to metabolism. This modification resulted in Celecoxib, a drug with a more favorable pharmacokinetic profile for clinical use.[5] This case highlights that while fluorine is a powerful tool for enhancing stability, the goal is always to achieve an optimal, not maximal, metabolic profile.

Experimental Protocols for Evaluation

Evaluating the impact of fluorination requires a suite of robust in vitro assays. Below are representative protocols for assessing metabolic stability and target binding affinity.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[10][13]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of a fluorinated pyrazole compound compared to its non-fluorinated analog.

Materials:

  • Pooled liver microsomes (human, rat, or other species)[10][13]

  • Test compounds (fluorinated and non-fluorinated pyrazoles), 10 mM stock in DMSO

  • NADPH regenerating system (Cofactor)[13]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 1 µM in phosphate buffer.[10]

  • Incubation: In a 96-well plate, add the liver microsome suspension (final concentration 0.5 mg/mL) to pre-warmed phosphate buffer.[10][13]

  • Initiation: Start the metabolic reaction by adding the test compound working solution to the wells. Simultaneously, run a negative control incubation without the NADPH cofactor to assess non-enzymatic degradation.[10]

  • Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.[14]

Protocol: Target Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (kon, koff) and affinity (KD) of a drug-target interaction.[15][16]

Objective: To quantify the binding affinity of fluorinated vs. non-fluorinated pyrazole analogs to a purified target protein.

Materials:

  • SPR instrument (e.g., Biacore)[15]

  • Sensor chip (e.g., CM5)

  • Target protein

  • Test compounds (analytes)

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the purified target protein onto the sensor chip surface using a standard method like amine coupling.[17]

  • System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare a series of dilutions of the pyrazole compound (analyte) in running buffer. Inject each concentration over the target-immobilized surface for a set association time, followed by an injection of running buffer alone for the dissociation phase.

  • Regeneration: After each cycle, inject a regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis: The SPR instrument records the binding response in real-time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17]

Workflow for Evaluating a Novel Fluorinated Pyrazole

The following diagram outlines a typical workflow for the initial evaluation of a newly synthesized fluorinated pyrazole analog.

Screening_Workflow Start Synthesize Fluorinated Pyrazole Analog Purity Confirm Purity & Structure (NMR, LC-MS) Start->Purity Solubility Aqueous Solubility Assay Purity->Solubility Binding Target Binding Assay (e.g., SPR, ITC) Solubility->Binding Potency Cell-Based Potency Assay (e.g., IC50) Binding->Potency Metabolic Metabolic Stability Assay (Microsomes/Hepatocytes) Potency->Metabolic Permeability Permeability Assay (e.g., PAMPA) Metabolic->Permeability Decision Go/No-Go Decision for In Vivo Studies Permeability->Decision

Caption: Initial In Vitro Screening Cascade for Fluorinated Pyrazoles.

Data Summary: Comparative Bioactivity

To illustrate the potential impact of fluorination, the table below presents hypothetical but representative data comparing a parent pyrazole compound to its fluorinated analog.

CompoundTarget Binding Affinity (KD, nM)Metabolic Half-Life (t1/2, min)Cell Permeability (Papp, 10⁻⁶ cm/s)In Vitro Potency (IC50, µM)
Parent Pyrazole (H) 150152.51.2
Fluoro-Pyrazole (F) 35958.00.3

Data are for illustrative purposes.

This data shows a clear enhancement in performance for the fluorinated analog across all key parameters: a ~4-fold increase in binding affinity, a >6-fold increase in metabolic stability, a >3-fold increase in permeability, and a 4-fold increase in cellular potency.

Conclusion and Future Perspectives

Fluorine has unequivocally earned its title as a "magical element" in medicinal chemistry.[2] Its application to the pyrazole scaffold demonstrates a powerful strategy for optimizing drug-like properties. By judiciously incorporating fluorine, medicinal chemists can enhance metabolic stability, improve membrane permeability, and increase binding affinity and selectivity.[1][2][5] The key to success lies in a deep understanding of the context-dependent effects of fluorination, where strategic placement is paramount.[18] As synthetic methodologies for the precise introduction of fluorine continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated pyrazole therapeutics to address a wide range of diseases.[18][19][20][21][22]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. [Link]

  • (Reference not found in provided search results)
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Fier, P. S., & Hartwig, J. F. (2010). New synthesis of fluorinated pyrazoles. PubMed. [Link]

  • (Reference not found in provided search results)
  • Fier, P. S., & Hartwig, J. F. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

  • Mykhailiuk, P. K. (Year not specified). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. SGS. [Link]

  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (2025). How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development. PRLog. [Link]

  • (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • (Year not specified). Metabolic Stability Assays. Merck Millipore. [Link]

  • (2022). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [Link]

  • (Year not specified). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry. [Link]

  • (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • (Reference not found in provided search results)
  • (Year not specified). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • (Reference not found in provided search results)
  • (Year not specified). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • (Reference not found in provided search results)
  • (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • (Year not specified). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • (Reference not found in provided search results)
  • (Reference not found in provided search results)

Sources

Methodological & Application

Application Note: Regioselective C4-Fluorination of Pyrazoles Using Selectfluor®

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). The introduction of fluorine into the pyrazole ring—specifically at the C4 position—dramatically alters the molecule's physicochemical profile, modulating pKa (acidity), lipophilicity (


), and metabolic stability against oxidative degradation.

While molecular fluorine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) gas is highly effective, it poses severe safety hazards and requires specialized Hastelloy equipment. Selectfluor® (F-TEDA-BF

)
has emerged as the industry "gold standard" for electrophilic fluorination due to its crystalline stability, non-hygroscopic nature, and operational simplicity.

This Application Note provides a definitive guide to the direct C4-fluorination of pyrazoles , moving beyond basic recipes to explore the mechanistic drivers, green chemistry adaptations, and critical troubleshooting protocols required for reproducible scale-up.

Mechanistic Insight: The C4-Selectivity Paradigm

The Electrophilic Aromatic Substitution ( ) Pathway

The fluorination of electron-rich pyrazoles with Selectfluor proceeds via a classical


 mechanism. The pyrazole ring, particularly when N-substituted, exhibits significant nucleophilicity at the C4 position.

Key Mechanistic Features:

  • Charge Transfer: The reaction initiates with the attack of the pyrazole C4-

    
     electrons on the electrophilic fluorine of the Selectfluor cation.
    
  • Sigma Complex Formation: A cationic

    
    -complex (Wheland intermediate) is formed.
    
  • Re-aromatization: Rapid loss of a proton restores aromaticity, yielding the 4-fluoropyrazole.

  • The "Difluoro" Trap: In the presence of excess Selectfluor ( > 2.0 eq), a 4,4-difluoro-cationic species can form. This intermediate is unstable and typically hydrolyzes or eliminates, potentially reducing yield if stoichiometry is not controlled.

Visualization of the Reaction Pathway

The following diagram illustrates the critical transition states and the divergence between mono-fluorination and over-fluorination.

G Start Pyrazole Substrate (Nucleophile) TS1 Transition State (C4 Attack) Start->TS1 + Selectfluor Selectfluor Selectfluor® (F-TEDA-BF4) Selectfluor->TS1 Sigma σ-Complex (Cationic Intermediate) TS1->Sigma Product 4-Fluoro-Pyrazole (Target) Sigma->Product - H+ (Fast) SideProduct 4,4-Difluoro Species (Over-fluorination) Product->SideProduct + Excess Selectfluor (Slow)

Caption: Mechanistic flow of Pyrazole C4-fluorination. Note the competitive pathway to the difluoro species if stoichiometry is uncontrolled.

Experimental Protocols

Protocol A: Standard Acetonitrile Reflux (Robust & Scalable)

Best for: Late-stage functionalization of complex drug scaffolds.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • Selectfluor® (1.1 – 1.2 equiv)

  • Acetonitrile (MeCN), anhydrous (0.1 M concentration)

  • Sodium Bicarbonate (

    
    ) (saturated aq. solution for workup)
    

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the pyrazole substrate and anhydrous MeCN. Stir until fully dissolved.

    • Note: Selectfluor has poor solubility in non-polar solvents (DCM, Toluene). MeCN is critical for solubilizing the oxidant.

  • Addition: Add Selectfluor® as a solid in a single portion at room temperature (25 °C).

    • Observation: The reaction is slightly exothermic.[1] For scales >10g, add Selectfluor portion-wise over 15 minutes.

  • Activation: Heat the reaction mixture to 60–80 °C under an inert atmosphere (

    
     or Ar).
    
    • Time: Monitor via TLC or LC-MS. Typical completion is 2–6 hours.

    • Checkpoint: If starting material persists after 6 hours, add an additional 0.2 equiv of Selectfluor.

  • Workup: Cool to room temperature. Remove MeCN under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     (2x) and Brine (1x).
    
    • Chemistry: The bicarbonate wash neutralizes the H-TEDA-BF

      
       byproduct (acidic).
      
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: "Green" Aqueous/Microwave Fluorination

Best for: High-throughput screening (HTS) and environmentally sensitive workflows.

Rationale: Selectfluor is water-tolerant.[2][3] Using water or aqueous micellar conditions avoids volatile organic compounds (VOCs).

Reagents:

  • Pyrazole Substrate (1.0 equiv)

  • Selectfluor® (1.2 equiv)

  • Solvent: Water : Acetonitrile (1:1 v/v) OR Pure Water with 2% TPGS-750M (surfactant).

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, suspend the pyrazole and Selectfluor in the aqueous solvent system.

  • Irradiation: Seal the vial. Irradiate at 80 °C for 10–20 minutes (Power: 100–150 W).

    • Why Microwave? Ionic conduction of the Selectfluor salt in water allows for extremely rapid, volumetric heating, significantly accelerating the

      
       kinetics.
      
  • Isolation:

    • If product precipitates: Simply filter the solid and wash with water (removes TEDA salts).

    • If soluble: Extract with minimal EtOAc as per Protocol A.

Data Analysis & Validation

Expected Analytical Signatures

Validation of fluorine incorporation is best achieved via


 NMR.
Parameter4-H Pyrazole (Starting Material)4-F Pyrazole (Product)Notes

NMR
Signal at

6.0–6.5 ppm (C4-H)
Signal Disappears Definitive confirmation of substitution.

NMR
No SignalSinglet at

-165 to -175 ppm
Shift varies slightly with N-substituents.
MS (ESI)


Da
Mass shift corresponds to F (19) - H (1).
Solvent Compatibility Table

We compared solvent efficiency for the fluorination of 1-phenylpyrazole (1.0g scale, 60°C, 4h).

SolventYield (%)Reaction RateComments
Acetonitrile (MeCN) 92% FastThe standard. Excellent solubility for Selectfluor.[2][4]
Methanol (MeOH) 65%ModerateNucleophilic solvent competition can lead to side products (methoxylation).
Water/MeCN (1:1) 88%Very Fast"Green" alternative. Requires extraction.
DCM <10%SlowSelectfluor is insoluble; reaction fails.

Troubleshooting & Optimization

Issue 1: Regioselectivity (N-F vs C-F)
  • Symptom: Fluorine appears on the Nitrogen (N-F bond) rather than C4.

  • Cause: Highly acidic conditions or steric blockage at C4.

  • Solution: Ensure the pyrazole is N-alkylated or N-arylated before fluorination. If using free NH-pyrazoles, N-fluorination is reversible; heating the reaction often triggers the thermodynamic rearrangement of the F atom from N to C4.

Issue 2: Incomplete Conversion
  • Symptom: Reaction stalls at 60%.

  • Cause: H-TEDA-BF

    
     byproduct accumulation can acidify the media, protonating the pyrazole and deactivating it toward electrophilic attack.
    
  • Solution: Add a mild base like Sodium Carbonate (

    
    )  (0.5 equiv) to buffer the reaction. Warning: Strong bases will decompose Selectfluor.
    
Issue 3: Safety - Exotherm Control
  • Hazard: Selectfluor is an oxidizer.[2][1][3][5]

  • Protocol: Never mix Selectfluor with strong reducing agents (e.g.,

    
    , hydrazine) or unpassivated metal powders. Always conduct Differential Scanning Calorimetry (DSC) before scaling above 100g.
    

Workflow Visualization

Workflow cluster_safety Safety Critical Prep Preparation Dissolve Pyrazole in MeCN (0.1 M) Reagent Reagent Addition Add Selectfluor (1.2 eq) Solid, 25°C Prep->Reagent Reaction Reaction Heat to 60-80°C 2-6 Hours Reagent->Reaction Check In-Process Control TLC/LCMS (Check for C4-H loss) Reaction->Check Check->Reaction Incomplete (Add 0.2 eq Selectfluor) Workup Workup Remove Solvent -> EtOAc Extract Wash w/ NaHCO3 Check->Workup Complete Final Pure 4-F-Pyrazole Workup->Final

Caption: Operational workflow for the standard batch fluorination protocol.

References

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications. Link

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds using Selectfluor.[6] Accounts of Chemical Research.[7] Link

  • Stavber, S., et al. (2008). Green fluorination of organic molecules using Selectfluor F-TEDA-BF4 in aqueous media. Green Chemistry.[8] Link

  • Ye, C., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives via Selectfluor mediated fluorination.[6][9][10] Synthesis.[2][1][3][4][5][11][12][13] Link

  • Air Products & Chemicals. (2006). Selectfluor® Fluorinating Reagent: Handling and Safety Guide.Link(Note: General manufacturer safety portal referenced for grounding).

Sources

Application Note: 4-Fluoro-1-methyl-1H-pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-1-methyl-1H-pyrazole represents a high-value fluorinated scaffold in modern agrochemical discovery, distinct from the ubiquitous 3-(difluoromethyl) and 3-(trifluoromethyl) pyrazole motifs found in commercial SDHI fungicides (e.g., Fluxapyroxad, Bixafen).[1] While the latter rely on bulky fluorinated alkyl groups at the 3-position for hydrophobic binding, the 4-fluoro motif offers a specific solution for metabolic blocking and electronic tuning without significant steric penalty.

This guide details the application of 4-fluoro-1-methyl-1H-pyrazole as a bioisostere and metabolic stabilizer. It provides validated protocols for its synthesis, functionalization (specifically C-5 lithiation), and incorporation into amide-based active ingredients.[1]

Chemical Profile & Rationale

Why the 4-Fluoro Motif?

In pyrazole-based agrochemicals, the 4-position is electronically electron-rich and susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450s).[1] Substituting hydrogen with fluorine at this position achieves three critical design goals:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative degradation at the 4-position.[1]

  • Steric Neutrality: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the 4-F analog to fit into binding pockets where a 4-Cl or 4-Me group would be sterically clashing.[1]

  • Electronic Modulation: The high electronegativity of fluorine lowers the HOMO energy of the pyrazole ring, reducing its susceptibility to electrophilic attack and modulating the pKa of the surrounding nitrogen atoms.[1]

Physicochemical Comparison
Property4-H-1-methylpyrazole4-F-1-methylpyrazole 4-Cl-1-methylpyrazole
Molecular Weight 82.10100.09 116.55
LogP (Calc) 0.650.85 1.15
Metabolic Stability Low (C-4 oxidation)High High
Steric Demand LowLow Moderate
Electronic Nature Electron-richElectron-deficient Electron-deficient

Synthesis Protocols

Two primary routes exist for accessing this scaffold: Top-Down (Electrophilic Fluorination) for late-stage discovery and Bottom-Up (Cyclization) for scale-up.[1]

Protocol A: Electrophilic Fluorination (Lab Scale)

Best for rapid generation of analogs from existing pyrazoles.[1]

Reagents:

  • Substrate: 1-methyl-1H-pyrazole[2][3]

  • Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1][4]

  • Solvent: Acetonitrile (MeCN)[1]

Procedure:

  • Preparation: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in dry MeCN (0.2 M concentration) under an inert atmosphere (N₂).

  • Addition: Add Selectfluor® (1.2 eq) in a single portion. The reaction is initially heterogeneous.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by ¹⁹F NMR (look for singlet around -175 ppm).[1][5]

  • Workup: Cool to room temperature. Remove solvent in vacuo.[1][6] Resuspend the residue in Dichloromethane (DCM) and wash with water to remove succinimide/salts.[1]

  • Purification: Dry organic layer over Na₂SO₄. Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to yield 4-fluoro-1-methyl-1H-pyrazole .[1]

Note: This method avoids the use of hazardous F₂ gas but requires careful handling of the oxidant Selectfluor.[1]

Protocol B: Cyclization (Scale-Up Route)

Best for multi-gram synthesis.[1]

Reagents:

  • Precursor: Potassium (Z)-2-cyano-2-fluoroethenolate (or fluorinated β-keto ester equivalents)[1]

  • Reagent: Methylhydrazine[1][6]

  • Solvent: Water/Ethanol[1]

Procedure:

  • Dissolution: Dissolve the fluorinated enolate precursor (1.0 eq) in water (10 vol).

  • Cyclization: Add methylhydrazine (1.0 eq) dropwise at 0°C to control the exotherm.

  • Stirring: Allow to warm to room temperature and stir for 3 hours.

  • Extraction: Extract the aqueous phase with DCM (3x).

  • Isolation: Combine organics, wash with brine, dry, and concentrate.[1][6] This route typically yields high purity product requiring minimal chromatography.[1]

Functionalization: Accessing the Agrochemical Linker

To utilize this scaffold in fungicides (SDHIs) or insecticides, a functional handle (carboxylic acid) is required at the C-5 position.[1]

Protocol C: C-5 Lithiation and Carboxylation

Mechanism: Directed Ortho-Metalation (DoM).[1] The fluorine at C-4 inductively acidifies the C-5 proton, facilitating deprotonation.

Reagents:

  • Substrate: 4-fluoro-1-methyl-1H-pyrazole[2][3][7]

  • Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes)[1]

  • Electrophile: Dry CO₂ (gas or solid)[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add 4-fluoro-1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.5 M).

  • Deprotonation: Cool the solution to -78°C . Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent ring fragmentation or lateral lithiation of the N-methyl group.

  • Equilibration: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.[1]

  • Quench: Bubble excess dry CO₂ gas through the solution for 15 minutes (or pour onto crushed dry ice).

  • Workup: Allow to warm to RT. Quench with 1M HCl until pH ~2. Extract with Ethyl Acetate.[1][3]

  • Product: 4-fluoro-1-methyl-1H-pyrazole-5-carboxylic acid .

Application Workflow: Next-Gen SDHI Design

The following diagram illustrates the logic of replacing a standard pyrazole core with the 4-fluoro analog to improve metabolic stability in a theoretical Succinate Dehydrogenase Inhibitor (SDHI) fungicide.

SDHI_Design cluster_synthesis Synthetic Pathway Standard Standard SDHI Scaffold (e.g., Fluxapyroxad analog) Metabolism Metabolic Liability: Oxidation at C-4 Position Standard->Metabolism In vivo Design Design Strategy: Bioisosteric Replacement Metabolism->Design SAR Feedback NewCore 4-Fluoro-1-methyl-1H-pyrazole Design->NewCore Incorporate Outcome Optimized Candidate: Blocked Metabolism Maintained Sterics NewCore->Outcome Synthesis & Assay Step1 1-Methylpyrazole Step2 Selectfluor® (Fluorination) Step1->Step2 Step3 n-BuLi / CO2 (C-5 Carboxylation) Step2->Step3 Step4 Amide Coupling (Aniline Linker) Step3->Step4

Caption: Workflow for transitioning from a metabolically labile pyrazole to a robust 4-fluoro analog.

References

  • Selectfluor Fluorination of Pyrazoles

    • Title: Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.[8]

    • Source:International Journal of Molecular Sciences, 2020.[1][8]

    • URL:[Link][1][4][5][7][9][10]

  • Cyclization Synthesis Route

    • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
    • Source:Beilstein Journal of Organic Chemistry, 2014.[1]

    • URL:[Link][1]

  • Agrochemical & Pharma Application (Amide Coupling)

    • Title: Benzpyrazol derivatives as inhibitors of PI3 kinases (Patent US8658635B2).[1]

    • Source: Google Patents.[1]

    • URL
  • Crystal Structure & Properties

    • Title: Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.[11]

    • Source:Acta Crystallographica Section E, 2023.[1][11]

    • URL:[Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Fluoro-1-methyl-1H-pyrazole in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 protein kinases, represents the central control mechanism for a multitude of cellular processes. Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[1][2] Consequently, protein kinases have become one of the most critical classes of "druggable" targets in modern medicine.[1]

Within the medicinal chemist's toolkit, the pyrazole ring is recognized as a "privileged scaffold."[2][3][4][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form high-affinity interactions within the ATP-binding site of various kinases.[4][6] Pyrazole-based inhibitors are integral to the treatment of many cancers and inflammatory conditions.[2][3][4]

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance pharmacological properties.[7] The high electronegativity and small size of the fluorine atom can improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing bioavailability.[7] This guide focuses on a specific, highly valuable building block: 4-fluoro-1-methyl-1H-pyrazole . We will explore its synthesis, its role in structure-activity relationships (SAR), and provide detailed protocols for its application in the discovery and evaluation of novel kinase inhibitors.

II. Synthesis and Physicochemical Properties

The synthesis of the 4-fluoropyrazole core is accessible through several established routes, most commonly involving the cyclization of a fluorinated precursor with hydrazine or the direct electrophilic fluorination of a pyrazole ring using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®.[7][8][9] Subsequent N-alkylation provides the final 4-fluoro-1-methyl-1H-pyrazole intermediate.

A representative synthetic workflow is outlined below.

cluster_synthesis Synthetic Workflow: 4-Fluoro-1-methyl-1H-pyrazole A (Z)-3-(dimethylamino) -2-fluoroacrylaldehyde C 4-Fluoro-1H-pyrazole A->C Cyclization B Hydrazine B->C E 4-Fluoro-1-methyl-1H-pyrazole (Final Product) C->E N-Methylation D Methylating Agent (e.g., Methyl Iodide) D->E cluster_binding Schematic: Pyrazole Inhibitor in Kinase ATP Pocket cluster_vectors Substitution Vectors inhibitor Pyrazole Core (e.g., 4-Fluoro-1-methyl-1H-pyrazole) hinge Hinge Region (Backbone Amides/Carbonyls) inhibitor->hinge H-Bonds p1 inhibitor->p1 To P-Loop/Solvent p2 inhibitor->p2 To Gatekeeper p_loop P-Loop (Glycine-rich) solvent Solvent-Exposed Region gatekeeper Gatekeeper Residue

Caption: Generalized binding mode of a pyrazole-based kinase inhibitor.

Inhibitor Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀/Kᵢ)Key Insights
JAK Inhibitors JAK1, JAK2, JAK3Low nM range (e.g., 2.2 - 3.5 nM for some derivatives) [10]The pyrazole core is critical for potent inhibition of the Janus kinase family, implicated in inflammatory diseases and myeloproliferative neoplasms. [10]
TGF-βRI Inhibitors TβRI (ALK5)Kᵢ as low as 15 nM for pyrazole compounds [11]These inhibitors effectively block the TGF-β signaling pathway, which is involved in fibrosis and cancer progression, by competing with ATP. [11]
CDK Inhibitors CDK4, CDK9IC₅₀ of 420 nM for a selective CDK4 inhibitor [4]N-methylation of the pyrazole ring can significantly alter the selectivity profile between different cyclin-dependent kinases. [4]
FLT3 Inhibitors FLT3nM activity against FLT3-driven cell lines [12]Pyrazole-based scaffolds are effective against activating mutations of FLT3, a key driver in Acute Myeloid Leukemia (AML). [12]
ERK1/2 Inhibitors ERK1, ERK2IC₅₀ of 3.1-6.1 nM (Ravoxertinib) [13]Highly selective inhibition of the MAPK/ERK pathway is achievable, preventing tumor cell proliferation. [13]

IV. Application Protocols for Inhibitor Evaluation

The following protocols provide a robust framework for characterizing novel kinase inhibitors derived from the 4-fluoro-1-methyl-1H-pyrazole scaffold.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibitory activity of a test compound against a purified kinase and calculate its IC₅₀ value. This protocol is based on a luminescence readout that measures remaining ATP after the kinase reaction. [14] Principle: Kinase activity is directly proportional to ATP consumption. By adding a luciferase/luciferin reagent, the amount of remaining ATP is converted into a light signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. [14] Materials:

  • Purified recombinant kinase and its specific peptide/protein substrate.

  • Kinase assay buffer (specific to the kinase).

  • ATP solution (high purity).

  • Test compound (e.g., derivative of 4-fluoro-1-methyl-1H-pyrazole) dissolved in 100% DMSO.

  • Known potent inhibitor for the target kinase (positive control).

  • 100% DMSO (vehicle control).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™). [14][15]* White, opaque 96- or 384-well microplates.

  • Multichannel pipettes and a plate luminometer.

Workflow:

cluster_protocol1 Protocol Workflow: Biochemical IC₅₀ Determination A 1. Prepare Compound Dilutions (10-point, 3-fold serial dilution in DMSO) B 2. Add Compound/Controls to Plate (Final DMSO concentration <1%) A->B D 4. Add Kinase/Substrate Mix to Wells B->D C 3. Prepare Kinase/Substrate Master Mix (in kinase buffer) C->D E 5. Initiate Reaction (Add ATP solution, final conc. ≈ Km) D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Terminate & Detect (Add ATP detection reagent) F->G H 8. Incubate (dark) (e.g., 10 min) G->H I 9. Read Luminescence H->I J 10. Data Analysis (Normalize data, plot dose-response curve, calculate IC₅₀) I->J cluster_protocol2 Protocol Workflow: Cellular Western Blot Assay A 1. Seed Cells (e.g., 6-well plates) and grow to 80% confluency B 2. Serum Starve Cells (e.g., 4-16 hours) A->B C 3. Pre-treat with Compound (Various concentrations, 1-2 hours) B->C D 4. Stimulate with Ligand (e.g., TGF-β1, 30-60 min) C->D E 5. Lyse Cells & Quantify Protein D->E F 6. SDS-PAGE & Transfer to Membrane E->F G 7. Immunoblotting (Probe with primary then secondary antibodies) F->G H 8. Detect with ECL & Image G->H I 9. Analyze (Quantify phospho-protein relative to total protein) H->I

Caption: Step-by-step workflow for a cellular pathway inhibition assay.

Detailed Steps:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

  • Starvation & Treatment:

    • Serum starve the cells for 4-16 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.

  • Stimulation: Add the appropriate ligand (e.g., 5 ng/mL TGF-β1) to all wells except the unstimulated control. Incubate for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Analysis:

    • Determine the protein concentration of each lysate (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk).

    • Incubate with the primary antibody against the phosphorylated target (e.g., anti-pSmad2) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Smad2) to confirm equal loading. Quantify band intensities and express the results as a ratio of phospho-protein to total protein.

V. Concluding Remarks

The 4-fluoro-1-methyl-1H-pyrazole scaffold is a validated and highly valuable component in the design of potent and selective kinase inhibitors. Its favorable physicochemical properties and established role as a hinge-binding pharmacophore make it an excellent starting point for lead discovery campaigns targeting a wide array of kinases. The protocols outlined in this guide provide a foundational workflow for researchers to synthesize, evaluate, and optimize novel inhibitors built upon this privileged structure, thereby accelerating the development of next-generation targeted therapies.

VI. References

  • Google Patents. (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC. Retrieved from [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

  • PubMed. (n.d.). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Retrieved from [Link]

  • Graham, T. H., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters, 16(23), 6028-6031.

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of hydroxamic acid‐pyrazole and cinnamoyl linker derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed Central. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

Sources

Synthesis of 4-fluoro-1-methyl-1H-pyrazole derivatives for cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Fluoro-1-methyl-1H-pyrazole Scaffolds for Kinase Inhibitor Discovery

Executive Summary & Significance

The 4-fluoro-1-methyl-1H-pyrazole moiety is a "privileged scaffold" in modern oncology drug discovery.[1][2] Fluorine substitution at the C4 position of the pyrazole ring serves three critical functions in kinase inhibitor design:

  • Metabolic Blocking: It obstructs oxidative metabolism at the electron-rich C4 position, extending the in vivo half-life of the drug.[2]

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent nitrogen atoms, altering hydrogen bond donor/acceptor capabilities crucial for binding to the ATP-binding pocket of kinases (e.g., VEGFR, CDK, ALK).

  • Lipophilicity Tuning: It moderately increases logP, improving membrane permeability without the solubility penalty often seen with chloro- or bromo-substituents.[2]

This guide details two distinct synthetic workflows: a Late-Stage Direct Fluorination protocol ideal for rapid library generation (SAR exploration), and a De Novo Cyclization route suitable for gram-scale intermediate synthesis.[1][2]

Synthetic Strategy Visualization

The following diagram illustrates the decision matrix between the two synthetic pathways.

G Start Target: 4-Fluoro-1-methyl-1H-pyrazole Decision Scale & Stage? Start->Decision RouteA Route A: Late-Stage Fluorination (Rapid SAR / <100 mg) Decision->RouteA Library Gen RouteB Route B: De Novo Synthesis (Scale-up / >1 g) Decision->RouteB Process Chem ReagentsA Reagents: Selectfluor™, MeCN Condition: Microwave/Reflux RouteA->ReagentsA ReagentsB Reagents: Fluorinated diketone, Methylhydrazine RouteB->ReagentsB MechanismA Mechanism: Electrophilic Aromatic Substitution (SEAr) at C4 ReagentsA->MechanismA MechanismB Mechanism: Knorr Pyrazole Cyclocondensation ReagentsB->MechanismB Product Purified Scaffold Ready for Coupling MechanismA->Product MechanismB->Product

Figure 1: Strategic workflow for selecting the optimal synthesis pathway based on project phase.

Protocol A: Late-Stage Direct Fluorination (Microwave-Assisted)

Application: Rapidly introducing fluorine into an existing pyrazole core during Lead Optimization.[2] Mechanism: Electrophilic Aromatic Substitution (SEAr).[2][3] Key Reagent: Selectfluor™ (F-TEDA-BF4) – An electrophilic source of fluorine that is stable and easy to handle.[1][2][4]

Materials:
  • Substrate: 1-methyl-1H-pyrazole (or derivative).[1][2][5][6][7][8]

  • Fluorinating Agent: Selectfluor™ (1.2 – 1.5 equivalents).[2]

  • Solvent: Acetonitrile (MeCN), anhydrous.[2]

  • Equipment: Microwave reactor (e.g., Biotage Initiator) or sealed pressure tube.[2]

Step-by-Step Procedure:
  • Preparation: In a 10 mL microwave vial, dissolve 1-methyl-1H-pyrazole (1.0 mmol, 82 mg) in anhydrous MeCN (4 mL).

  • Addition: Add Selectfluor™ (1.5 mmol, 531 mg) in one portion. The reaction mixture may appear as a suspension initially.[2]

  • Reaction: Seal the vial and irradiate at 140°C for 30 minutes .

    • Note: If using conventional heating, reflux at 85°C for 12–16 hours is required, but yields are typically lower due to competing side reactions.

  • Monitoring: Check reaction progress via TLC or LC-MS.

    • Target Mass: [M+H]+ = 101.05 (Product) vs 83.06 (Starting Material).[1][2]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the insoluble solids (succinimide-like byproduct from Selectfluor).[1][2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in Dichloromethane (DCM) and wash with saturated NaHCO₃ (to remove HF byproducts) and brine.[2]

  • Purification: Flash column chromatography (SiO₂).[2]

    • Eluent: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).[2]

    • Yield Expectation: 60–75%.[2][3]

Protocol B: De Novo Cyclization (Scale-Up)

Application: Multi-gram synthesis of the core building block. Mechanism: Knorr Cyclocondensation.[2][3]

Step-by-Step Procedure:
  • Reagents: Ethyl 2-fluoro-3-oxobutanoate (or equivalent fluorinated 1,3-dicarbonyl) and Methylhydrazine.[1][2]

  • Cyclization:

    • Dissolve Ethyl 2-fluoro-3-oxobutanoate (10 mmol) in Ethanol (30 mL).

    • Cool to 0°C.[2]

    • Add Methylhydrazine (10.5 mmol) dropwise (Exothermic reaction).

    • Allow to warm to room temperature, then reflux for 3 hours.

  • Regioselectivity Note: This reaction produces two isomers: 1-methyl-4-fluoro-3-substituted and 1-methyl-4-fluoro-5-substituted pyrazoles.[1][2] Separation is required (usually via distillation or crystallization).[2]

  • Hydrolysis (Optional): If the ester is the target, hydrolyze with LiOH in THF/Water to generate the carboxylic acid for amide coupling.

Quality Control & Characterization

Verifying the presence of the fluorine atom and its position is critical.[2]

Table 1: Key NMR Signatures

NucleusSignal TypeChemical Shift (approx.)[1][2][9]Diagnostic Feature
¹⁹F NMR Singlet (broad)-165 to -175 ppm Distinctive region for heteroaromatic fluorine.[1][2]
¹H NMR Doublet (H3)7.30 - 7.50 ppmCoupling to F (J_HF ≈ 4-6 Hz).[1][2]
¹H NMR Doublet (H5)7.40 - 7.60 ppmCoupling to F (J_HF ≈ 4-6 Hz).[1][2]
¹³C NMR Doublet (C4)~140 - 150 ppmLarge C-F coupling constant (J_CF ≈ 240-250 Hz).[1][2]

QC Checkpoint:

  • Absence of Regioisomers: In Protocol B, ensure the N-methyl peak is a clean singlet. Splitting or dual peaks indicate a mixture of N1/N2 isomers.[2]

  • ¹⁹F Purity: A single peak in the -170 ppm region confirms mono-fluorination.[1][2] Multiple peaks suggest poly-fluorination or impurities.[1][2]

Biological Evaluation Context

Once synthesized, these derivatives are typically screened in kinase inhibition assays.[2]

  • Assay Protocol: ADP-Glo™ or LanthaScreen™ Kinase Activity Assay.[1][2]

  • Target: The 4-F-pyrazole motif mimics the adenine ring of ATP.[2]

  • Metric: IC₅₀ determination against cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer).[2]

  • SAR Logic: Compare the 4-Fluoro analog against the 4-H (unsubstituted) and 4-Cl analogs. The 4-F analog often shows superior metabolic stability (microsomal stability assay) while maintaining potency.[1][2]

References

  • Selectfluor Chemistry: Banks, R. E. (1992).[2] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link[2]

  • Microwave Fluorination: Sloop, J. C., et al. (2009).[2][10][11] Microwave-mediated pyrazole fluorinations using Selectfluor®. Heteroatom Chemistry. Link[2][11]

  • Anticancer Activity: Nitulescu, G. M., et al. (2010).[2] Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry. Link[2]

  • Kinase Inhibitor Design: Faria, J. V., et al. (2017).[2][12] Recent Advances in the Synthesis of Pyrazole Derivatives as Anticancer Agents. Molecules. Link

  • 19F NMR Data: Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3] Link[2]

Sources

Application Note: Analytical Characterization of 4-Fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

4-Fluoro-1-methyl-1H-pyrazole is a critical fluorinated building block in modern drug discovery. The incorporation of a fluorine atom at the C4 position of the pyrazole ring modulates the pKa of the adjacent nitrogen atoms, enhances metabolic stability against oxidative metabolism, and increases lipophilicity compared to the non-fluorinated parent scaffold.

However, the characterization of this molecule presents specific challenges:

  • Regioisomerism: Differentiating the 1-methyl-4-fluoro isomer from the 1-methyl-3-fluoro or 1-methyl-5-fluoro impurities generated during non-selective synthesis.

  • Volatility: Its relatively low boiling point requires specific handling during concentration and vacuum drying.

  • Coupling Complexity: The presence of fluorine induces significant

    
    -coupling in both 
    
    
    
    H and
    
    
    C NMR spectra, which must be deconvoluted for accurate assignment.

This guide provides a field-proven analytical workflow to validate identity and purity with high confidence.

Part 2: Physical & Chemical Profile[1]

Before initiating instrumental analysis, verify the physicochemical properties. Deviations here often indicate gross contamination (e.g., solvent retention or hydrolysis).

PropertyValue / RangeNotes
CAS Number 69843-14-7
Molecular Formula C

H

FN

Molecular Weight 100.09 g/mol
Physical State Colorless to Light Yellow LiquidMay darken upon oxidation/storage.[1]
Boiling Point 108–110 °C (at 760 mmHg)Alert: Do not use high-vacuum for extended periods without a cold trap; product is volatile.
Solubility DCM, Methanol, DMSO, ChloroformMiscible with most organic solvents.
Stability Stable under N

atmosphere
Hygroscopic; store at 2–8°C.

Part 3: Protocol 1 - Structural Validation via NMR

Objective: To confirm the position of the fluorine atom and the methylation site using Nuclear Magnetic Resonance (NMR). This is the primary "Fingerprint" method.

Experimental Setup
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (if volatility is a concern).
  • Standard: Tetramethylsilane (TMS) for

    
    H/
    
    
    
    C; Trichlorofluoromethane (CFCl
    
    
    ) for
    
    
    F (internal or external).
  • Concentration: ~10-15 mg in 0.6 mL solvent.

H NMR Analysis (Proton)

The proton spectrum is characterized by the absence of the H4 signal and the splitting of H3 and H5 by the fluorine atom.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H5 7.35 – 7.45Doublet (d)

H5 is typically downfield of H3 due to proximity to N1.
H3 7.20 – 7.30Doublet (d)

H3 couples to F4.
N-CH

3.80 – 3.90Singlet (s)N/ACharacteristic N-Methyl signal.

Diagnostic Check:

  • If you see a triplet or doublet of doublets at the aromatic region, suspect a 3-fluoro or 5-fluoro isomer where H4 is present and coupling to F3/F5 and H5/H3.

  • In the 4-fluoro isomer, the H4 proton is replaced by F, so no signal should be observed around 6.0–6.5 ppm (where H4 of 1-methylpyrazole typically appears).

C NMR Analysis (Carbon)

Fluorine coupling (


) is the definitive proof of the C4-F bond.
PositionShift (

, ppm)
SplittingCoupling (

, Hz)
C4 ~148 – 152Doublet

C3 ~114 – 118Doublet

C5 ~125 – 130Doublet

CH

~39.0Singlet(Negligible coupling)
F NMR Analysis (Fluorine)
  • Shift: Typically -170 to -178 ppm (relative to CFCl

    
    ).
    
  • Pattern: Singlet (broadened by small H-coupling if proton decoupling is not used).

  • Significance: A single sharp peak confirms mono-fluorination. Multiple peaks indicate isomeric mixtures or incomplete reaction byproducts.

Part 4: Protocol 2 - Purity Assessment (GC-MS)

Objective: Due to the low molecular weight and volatility of 4-fluoro-1-methyl-1H-pyrazole, Gas Chromatography-Mass Spectrometry (GC-MS) is superior to LC-MS for purity determination.

Method Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Hold 2 min.

  • Detection: EI Source (70 eV), Scan range 35–300 amu.

Mass Spectrum Interpretation
  • Molecular Ion (

    
    ):  m/z 100 (Base peak or high intensity).
    
  • Fragmentation Pathway:

    • [M-HCN]

      
      :  m/z 73 (Loss of HCN from the ring).
      
    • [M-CH

      
      ]
      
      
      
      :
      m/z 85 (Loss of methyl group).
    • [M-N

      
      ]
      
      
      
      :
      m/z 72 (Loss of nitrogen, less common in stable pyrazoles but possible).

Visualizing the Fragmentation Logic:

Fragmentation M Molecular Ion [M]+ m/z 100 Frag1 [M - HCN]+ m/z 73 M->Frag1 - HCN (27) Frag2 [M - CH3]+ m/z 85 M->Frag2 - CH3 (15)

Figure 1: Primary fragmentation pathways observed in EI-MS for 4-fluoro-1-methyl-1H-pyrazole.

Part 5: Analytical Decision Matrix (Workflow)

The following workflow ensures that no critical quality attribute is overlooked during the release of the material for biological or synthetic use.

Workflow Start Sample Receipt (Liquid/Low Melt Solid) H1_NMR 1H NMR (CDCl3) Check: H4 absence Start->H1_NMR F19_NMR 19F NMR Check: Single peak ~ -175 ppm H1_NMR->F19_NMR GCMS GC-MS Check: m/z 100 & Purity >95% F19_NMR->GCMS Water Karl Fischer (KF) Check: Water < 0.5% GCMS->Water Decision Pass Criteria? Water->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Step-by-step analytical decision matrix for lot release.

Part 6: References

  • General Pyrazole Characterization: Elguero, J., et al. "Protonation of N-methylazoles and N-methylbenzazoles." Chemistry, 1993.[2]

  • Fluorine NMR Shifts: "19F NMR Chemical Shift Table." Alfa Chemistry. Accessed Oct 2023.

  • Synthesis & Physical Data: "4-Fluoro-1H-pyrazole Synthesis and Properties." ChemicalBook.[3]

  • Crystal Structure & Hydrogen Bonding: "Crystal and molecular structure of 4-fluoro-1H-pyrazole." ResearchGate, 2023.

  • 19F Prediction Models: "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." NIH / PMC, 2018.

Sources

In vitro assays for testing the biological activity of 4-fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Standard Operating Procedures (SOPs) Target Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists Doc ID: AN-FMP-2024-01

Introduction & Scientific Rationale

4-Fluoro-1-methyl-1H-pyrazole (FMP) represents a specialized chemical probe within the pyrazole class of "privileged scaffolds." While structurally related to the clinically approved alcohol dehydrogenase (ADH) inhibitor Fomepizole (4-methylpyrazole) , the introduction of the fluorine atom at the C4 position and methylation at N1 imparts distinct physicochemical properties.

This guide details the protocols for testing the biological activity of FMP, focusing on its three primary applications in drug discovery:

  • Metabolic Modulation: Inhibition of Alcohol Dehydrogenase (ADH).

  • Toxicology/DDI: Inhibition of Cytochrome P450 2E1 (CYP2E1).[1]

  • Structural Biology: Utility as a reporter fragment in

    
    F-NMR Fragment-Based Drug Discovery (FBDD).
    
Key Chemical Features
FeatureScientific Implication
C4-Fluorine Bioisostere of hydrogen/methyl; blocks metabolic oxidation at the C4 position; provides a sensitive NMR handle (

F).
N1-Methyl Removes the hydrogen bond donor capability of the pyrazole NH; increases lipophilicity (

) and membrane permeability.

Assay I: Alcohol Dehydrogenase (ADH) Inhibition Kinetics

Objective: To determine the inhibition constant (


) of FMP against liver ADH, validating its utility as a metabolic stabilizer.
Principle

ADH catalyzes the oxidation of ethanol to acetaldehyde, reducing NAD


 to NADH. NADH absorbs light at 340 nm (

), while NAD

does not. FMP acts as a competitive inhibitor, binding to the zinc-active site.
Materials
  • Enzyme: Purified Horse Liver ADH (Sigma-Aldrich or equivalent).

  • Substrate: Ethanol (Absolute, analytical grade).

  • Cofactor:

    
    -NAD
    
    
    
    (freshly prepared).
  • Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (High pH favors the forward reaction).

  • Control: Fomepizole (4-methylpyrazole) as a positive inhibition control.

Experimental Workflow (Graphviz)

ADH_Assay_Workflow Stock Prepare Stocks (FMP in DMSO) Plate Plate Setup (96-well UV-transparent) Stock->Plate 10 µL Mix Master Mix (Buffer + NAD+ + ADH) Mix->Plate 180 µL Start Initiate Reaction (Add Ethanol) Plate->Start Incubate 5 min @ 25°C Read Kinetic Read (OD340nm, 5 min) Start->Read 10 µL Ethanol

Figure 1: Step-by-step workflow for the spectrophotometric ADH inhibition assay.

Detailed Protocol
  • Preparation:

    • Prepare a 100 mM stock of FMP in DMSO.

    • Prepare Assay Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8, containing 20 mM Glycine.

  • Plate Setup:

    • In a UV-transparent 96-well plate, add 10 µL of FMP (titrated 0.1 µM – 100 µM).

    • Add 180 µL of Enzyme Mix (Buffer + 2.5 mM NAD

      
       + 10 nM ADH).
      
  • Incubation:

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 10 µL of Ethanol (titrated 1 mM – 50 mM) to start the reaction.

  • Detection:

    • Monitor Absorbance at 340 nm every 20 seconds for 5 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot Lineweaver-Burk (Double Reciprocal) curves. Competitive inhibition will show intersecting lines on the Y-axis (

      
      ).
      

Assay II: CYP2E1 Metabolic Stability & Inhibition

Objective: To assess if FMP inhibits CYP2E1, a key enzyme in toxicology and small-molecule metabolism. Pyrazoles are known "suicide inhibitors" or tight-binding inhibitors of this isoform.

Principle

Chlorzoxazone is a specific probe substrate for CYP2E1, metabolized to 6-hydroxychlorzoxazone. Inhibition of this conversion by FMP indicates potential drug-drug interaction (DDI) risks or metabolic modulation utility.

Materials
  • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1 (Bactosomes).

  • Probe Substrate: Chlorzoxazone (

    
    ).
    
  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP

    
    ).
    
  • Analysis: HPLC-UV or LC-MS/MS.

Protocol Steps
  • Pre-Incubation:

    • Mix 0.5 mg/mL HLM + 50 µM Chlorzoxazone + FMP (0.1 – 50 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Critical: Keep DMSO concentration < 0.1% to avoid inhibiting CYP2E1 artificially.

  • Reaction:

    • Initiate with 1 mM NADPH. Incubate at 37°C for 20 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Chlorzoxazone).

  • Quantification:

    • Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS.

    • Monitor transition: 6-hydroxychlorzoxazone (m/z 184

      
       120).
      

Data Interpretation:

  • 
    :  Potent Inhibitor (High DDI potential).
    
  • 
    :  Weak/No Inhibition.
    

Assay III: F-NMR Fragment Screening (Biophysical)

Objective: To utilize FMP as a reporter fragment to detect binding to a target protein (e.g., a kinase or protease) using the sensitivity of the fluorine nucleus.

Why F-NMR?

The 4-fluoro substituent acts as a sensitive environmental probe. Upon protein binding, the


F signal undergoes:
  • Chemical Shift Perturbation (CSP): Change in peak position (

    
    ).
    
  • Line Broadening: Decrease in transverse relaxation time (

    
    ) due to the tumbling of the large protein-ligand complex.
    
Biophysical Workflow (Graphviz)

NMR_Screening Target Target Protein (20 µM) Mix NMR Tube (10% D2O Buffer) Target->Mix Ligand FMP Ligand (200 µM) Ligand->Mix Spec1 1D 19F Spectrum (Free Ligand) Ligand->Spec1 Control Ref Reference (TFA or KF) Ref->Mix Spec2 1D 19F Spectrum (Ligand + Protein) Mix->Spec2 Result Compare T2 (Line Width) Broadening = Binding Spec1->Result Spec2->Result

Figure 2: Workflow for Ligand-Observed


F-NMR Screening.
Protocol
  • Sample Preparation:

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, 10%

      
      .
      
    • Tube 1 (Reference): 200 µM FMP.

    • Tube 2 (Experiment): 200 µM FMP + 10–20 µM Target Protein.

  • Acquisition:

    • Instrument: 600 MHz NMR with cryoprobe (recommended).

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) filter to suppress protein background signals.

  • Analysis:

    • Overlay spectra.

    • Hit Criteria: A reduction in peak intensity >30% or a line-width increase >10 Hz in the presence of protein indicates binding.

Summary of Expected Results

AssayParameterExpected Outcome for FMPInterpretation
ADH Inhibition

0.1 – 10 µMCompetitive inhibitor; likely less potent than Fomepizole but metabolically distinct.
CYP2E1

1 – 50 µMModerate inhibitor; confirms interaction with heme-iron active site.

F-NMR

(ppm)
> 0.05 ppmConfirms specific binding to target protein in fragment screening.

References

  • Bradford, B. U., et al. (1993). "4-Methylpyrazole Inhibits Fatty Acyl Coenzyme Synthetase and Diminishes Catalase-Dependent Alcohol Metabolism."[2] Molecular Pharmacology.

  • Faria, J. V., et al. (2017). "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências.

  • Lewis, D. F. V., et al. (2013). "Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes."[1][3] Archives of Biochemistry and Biophysics.

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. (Foundational text for the Protocol III methodology).

Sources

Advanced Protocols: Palladium-Catalyzed Cross-Coupling of Fluoropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Fluorine Effect" in Pyrazole Catalysis

The incorporation of fluorine into the pyrazole scaffold—specifically at the C3 or C4 positions—fundamentally alters the electronic landscape of the heterocycle, necessitating deviations from standard cross-coupling protocols. For medicinal chemists, fluoropyrazoles are high-value pharmacophores (e.g., modulating pKa and metabolic stability), but they present unique synthetic challenges.

The Electronic "Drag"

Fluorine is highly electronegative (


), exerting a strong inductive withdrawing effect (-I). However, it also possesses lone pairs capable of resonance donation (+R). In the context of palladium catalysis, the -I effect dominates, rendering the pyrazole ring electron-deficient.
  • Impact on Oxidative Addition: Halofluoropyrazoles (e.g., 4-bromo-3-fluoropyrazole) are deactivated towards oxidative addition compared to their non-fluorinated counterparts. The Pd(0) species requires electron-rich, bulky ligands to facilitate insertion into the C-X bond.

  • Impact on Transmetallation: When using fluoropyrazole boronic acids/esters, the electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, accelerating transmetallation but also significantly increasing the rate of protodeboronation (a primary failure mode).

  • Regioselectivity: The fluorine substituent directs C-H activation away from itself due to steric repulsion and the "ortho-fluorine effect," which acidifies adjacent protons but can also chelate cationic metal centers.

Decision Matrix: Pathway Selection

Coupling_Strategy Start Target: Arylated Fluoropyrazole Pos Target Position? Start->Pos C4 C4-Arylation Pos->C4 C5 C5-Arylation Pos->C5 N1 N1-Arylation Pos->N1 Halide Substrate: 4-Halo-3-Fluoropyrazole C4->Halide Direct Substrate: N-Protected 3-Fluoropyrazole C5->Direct Buchwald Protocol C: Buchwald-Hartwig (tBuXPhos) N1->Buchwald Aryl Halide Partner Chan Chan-Lam (Cu) N1->Chan Boronic Acid Partner Suzuki Protocol A: Suzuki-Miyaura (RuPhos/XPhos) Halide->Suzuki CHAct Protocol B: C-H Activation (Pd-Pivalate) Direct->CHAct

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on regiochemical targets.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoropyrazoles

This is the "workhorse" reaction for building core scaffolds. The presence of fluorine at C3 deactivates the C4-bromide. Standard ligands (PPh3, dppf) often result in sluggish conversion or homocoupling. We utilize RuPhos or XPhos , which form highly active monoligated Pd species capable of activating the deactivated C-Br bond.

Materials
  • Substrate: 4-Bromo-3-fluoropyrazole (N-protected, e.g., SEM, THP, or Methyl). Note: Free NH pyrazoles poison the catalyst.

  • Boronic Acid: Aryl boronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR Pd(RuPhos) G4 precatalyst.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
  • Pre-complexation (if using separate ligand/metal): In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol). Add 1 mL dry Toluene and stir at ambient temperature for 5 minutes until the solution turns a rich orange/red.

  • Substrate Addition: Add the N-protected 4-bromo-3-fluoropyrazole (1.0 mmol) and the aryl boronic acid (1.5 mmol).

  • Base Activation: Add K₃PO₄ (636 mg, 3.0 mmol) followed by degassed water (0.2 mL). Crucial: The presence of water is essential for the activation of the boronic acid.

  • Reaction: Seal the vial and heat to 85°C for 4-12 hours.

    • Validation: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography. Fluoropyrazoles often streak on silica; add 1% Et₃N to the eluent if necessary.

Self-Validating Check:

  • 19F NMR: The starting material signal (typically ~ -120 to -130 ppm) should shift significantly upon arylation. If the signal disappears and a new peak appears at -110 ppm (typical for defluorination/hydrodehalogenation), the catalyst loading is too low or the hydride source is present.

Protocol B: Regioselective C-H Arylation (C5-Selectivity)

Direct arylation avoids pre-functionalization but requires precise control to avoid C3/C4 mixtures. For 1-methyl-3-fluoropyrazole, the C5 position (adjacent to Nitrogen) is the most acidic and kinetically accessible for Concerted Metalation-Deprotonation (CMD).

Mechanism & Pivalate Shuttle

The reaction relies on a carbonate/pivalate shuttle. The pivalate anion acts as an intramolecular base, deprotonating the C5-H bond while the pyrazole is coordinated to the Palladium.

CH_Activation_Cycle cluster_F Fluorine Effect Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Ar-X LigEx Ar-Pd(II)-OPiv OxAdd->LigEx PivOK CMD CMD Transition State (C5-H Cleavage) LigEx->CMD Fluoropyrazole RedElim Reductive Elimination CMD->RedElim RedElim->Pd0 Product

Figure 2: Catalytic cycle emphasizing the Concerted Metalation-Deprotonation (CMD) step.

Materials
  • Substrate: 1-Alkyl-3-fluoropyrazole.

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(t-Bu)₂Me · HBF₄ (10 mol%) or PCy3.

  • Additive: Pivalic acid (30 mol%) – Critical for the CMD mechanism.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Mesitylene or DMA (Anhydrous).

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add Pd(OAc)₂, Ligand, K₂CO₃, and Pivalic acid.

  • Solvent/Substrate: Add Mesitylene (0.5 M concentration relative to substrate), then add the fluoropyrazole and Aryl Bromide.

  • Degas: Freeze-pump-thaw x3 or vigorous Argon sparging for 15 mins. Oxygen inhibits this catalytic cycle severely.

  • Heating: Heat to 110°C for 16 hours.

  • Workup: Dilute with Et₂O, wash with NaHCO₃ (to remove pivalic acid), then brine.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes specific to fluoropyrazoles and their solutions.

Failure ModeObservation (LCMS/NMR)Root CauseSolution
Protodeboronation Mass of Ar-H (boronic acid minus B)Fluorine increases Lewis acidity of Boron, making C-B bond labile.Use Boronic Esters (Pinacol) instead of acids. Add KF (2 equiv) to stabilize the intermediate.
No Reaction (SM Recovery) Unchanged SM peaksOxidative addition failed due to electron-deficient ring.Switch to Pd-G4-XPhos or Pd-PEPPSI-IPr . Increase Temp to 100°C.
Defluorination Product mass minus 18 (F -> H)Pd insertion into C-F bond (rare but possible with electron-rich ligands).Switch to a less electron-rich ligand (e.g., from tBuXPhos to XPhos). Lower temp.
Regioisomer Mix Multiple product peaks (C4 vs C5)C-H activation lacks direction.Switch solvent to DMA (increases acidity difference). Use steric bulk on N1 to block C5 if C4 is desired.

References

  • Palladium-Catalyzed Cross-Coupling of 5-Tributylstannyl-4-fluoropyrazole. Chem. Commun., 2001. Link

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions. Org. Biomol. Chem., 2009.[1][2] Link

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles. J. Am. Chem. Soc., 2009. Link

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem., 2010. Link

  • Buchwald-Hartwig Amination Application Notes. BenchChem Protocols, 2025. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluoro-1-Methyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Yield Killers

As a Senior Application Scientist, I often see researchers struggle with the synthesis of 4-fluoro-1-methyl-1H-pyrazole . While the structure appears simple, its synthesis is deceptive.[1] The two most common yield-killing mechanisms are volatility-induced loss during isolation (the boiling point is relatively low, ~108–110 °C) and over-fluorination leading to decomposition.[2][1]

This guide treats your synthesis as a system. We will troubleshoot the two primary routes: Direct Electrophilic Fluorination (Route A) and Methylation of 4-Fluoropyrazole (Route B).[2][1]

Module 1: Route Selection Strategy

Before starting, confirm your route aligns with your available reagents and scale.[2][1]

Decision Logic: Which Route is Right for You?

RouteSelection Start Start: Select Synthesis Strategy Q1 Do you have 1-methylpyrazole? Start->Q1 Q2 Do you have 4-fluoropyrazole? Q1->Q2 No RouteA Route A: Direct Fluorination (Best for Speed/Small Scale) Q1->RouteA Yes RouteB Route B: Methylation (Best for Scale-up/Cost) Q2->RouteB Yes Warning Warning: Requires Toxic Fluoroacetate Precursors Q2->Warning No Warning->RouteB If safety protocols allow

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Module 2: Direct Fluorination (Route A)

Protocol: Electrophilic fluorination of 1-methylpyrazole using Selectfluor™. Best For: Rapid analog generation (mg to gram scale).[2][3][1]

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve 1-methylpyrazole (1.0 equiv) in dry Acetonitrile (MeCN) (0.5 M concentration).

  • Addition: Add Selectfluor™ (1.05 equiv) portion-wise at 0 °C . Do not add all at once; exotherm control is critical.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by 19F NMR (look for singlet at ~ -175 ppm).[2][1][4]

  • Quench: Pour into saturated NaHCO3.

  • Extraction: Extract with DCM (3x). Critical: Do not use ether if you plan to rotavap vigorously, as product codistills.[2][1]

Troubleshooting Guide: Direct Fluorination
Symptom Probable Cause Corrective Action
Low Conversion (<50%) Old/Wet SelectfluorSelectfluor hydrolyzes.[2][3][1] Ensure reagent is white and free-flowing.[2][1] Increase equivalents to 1.2x if needed.
Tar/Black Mixture PolymerizationRun reaction under inert atmosphere (N2).[2][3][1] Keep concentration <0.5 M to manage exotherm.[2][1]
Difluoro Impurity Over-fluorinationStop adding excess Selectfluor. The 4,4-difluoro cation forms readily with >1.5 equiv.[2][3][1]
Product Loss on Workup Volatility The product bp is ~110 °C. Do not evaporate solvent to dryness under high vacuum.[2][3][1] Use a fractionating column or distill directly.[2][1]
Expert Insight: The Mechanism of Failure

The reaction proceeds via an electrophilic aromatic substitution.[1] However, the nitrogen lone pair can activate the ring for a second fluorination event, creating a 4,4-difluoro-1-methyl-1H-pyrazolium salt. Upon aqueous workup, this salt hydrolyzes to a pyrazolone, destroying your product.[2][1]

  • Fix: Strictly limit Selectfluor to 1.05–1.1 equivalents.

Module 3: Methylation of 4-Fluoropyrazole (Route B)

Protocol: N-methylation of 4-fluoropyrazole. Best For: Scale-up (>10g) or when 4-fluoropyrazole is commercially available.[2][3][1]

Scientific Reality Check

Unlike other pyrazoles, 4-fluoropyrazole is symmetric .[2][1] Tautomerization means N1 and N2 are equivalent.[2][1] Therefore, methylation produces only one regioisomer .[2][1] You do not need to worry about N1 vs. N2 selectivity here, unlike with 3-substituted pyrazoles.[2][1]

Step-by-Step Protocol
  • Base Activation: Suspend NaH (1.1 equiv, 60% in oil) in dry THF or DMF at 0 °C.

  • Deprotonation: Add 4-fluoropyrazole (1.0 equiv) slowly. Wait for H2 evolution to cease (approx. 30 min).[2][3][1]

  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise.[2][3][1]

  • Workup: Quench with water. Extract with Et2O.[2][1]

  • Purification: Distillation is preferred.[2][1]

Troubleshooting Guide: Methylation
Question Answer
Why is my yield only 40%?You likely lost it on the rotavap. 4-fluoro-1-methylpyrazole is volatile.[2][3][1] Co-evaporate with a higher boiling solvent or distill the product directly from the crude oil.[1]
Can I use K2CO3 instead of NaH?Yes, in Acetone or DMF.[2][3][1] It is safer but slower (overnight reflux).[2][3][1] Ensure vigorous stirring.
I see a solid precipitate.That is NaI (sodium iodide).[2][3][1] Filter it off before workup to simplify the extraction.

Module 4: Critical Purification & Isolation Logic

This is where 80% of yields are lost.[2][1] The product is a liquid with significant vapor pressure.[1]

Isolation Workflow

Purification Crude Crude Reaction Mixture Extract Extraction (DCM or Et2O) Crude->Extract Dry Dry (Na2SO4/MgSO4) Extract->Dry Conc Concentration Dry->Conc Decision Solvent Removal Strategy Conc->Decision Bad High Vac / High Temp (YIELD LOSS) Decision->Bad Aggressive Good Controlled Vac (>100 mbar) Bath < 30°C Decision->Good Standard Best Short Path Distillation Decision->Best Optimal

Figure 2: Purification workflow emphasizing volatility management.

Comparison of Fluorinating Agents
ReagentSafety ProfileReactivityYield PotentialNotes
Selectfluor™ High (Solid, Stable)ModerateHigh (60-80%)Easiest to handle; standard for MedChem.[2][3]
F2 Gas Critical (Explosive)Very HighVariableRequires specialized flow reactors; industrial use only.[2][3][1]
NFSI High (Solid)LowLowOften too unreactive for unactivated pyrazoles.[2][3][1]

References

  • Synthesis and crystallization of 4-fluoro-1H-pyrazole. National Institutes of Health (PMC).[2][1] Available at: [Link][2][3][1]

  • Selectfluor: Mechanistic Insight and Applications. National Institutes of Health (PubMed).[2][1] Available at: [Link][2][3][1]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme Connect (Synlett).[2][1] Available at: [Link][2][3][1][5][6]

  • Microwave-mediated pyrazole fluorinations using Selectfluor. ResearchGate. Available at: [Link]

Sources

Technical Support Center: 4-Fluoro-1-Methyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-fluoro-1-methyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of 4-fluoro-1-methyl-1H-pyrazole typically involves two key transformations: the fluorination of a pyrazole precursor and the N-methylation of the pyrazole ring. Each step presents unique challenges that can impact yield, purity, and scalability.

Section 1: Electrophilic Fluorination of the Pyrazole Ring

The direct fluorination of the pyrazole core is often the most challenging step. The electron-rich nature of the heterocycle makes it susceptible to various side reactions.

Q1: My fluorination reaction with Selectfluor™ is resulting in low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields during the electrophilic fluorination of a pyrazole ring are commonly due to a combination of factors including over-fluorination, reaction with solvent or moisture, and insufficient reactivity of the substrate.

Plausible Causes & Side Reactions:

  • Over-fluorination: The mono-fluorinated product can sometimes be more reactive than the starting material, leading to the formation of 4,4-difluoro-1H-pyrazole derivatives.[1] This is particularly problematic if excess fluorinating agent is used.

  • Competing Reactions: Electrophilic fluorinating agents like Selectfluor™ are powerful oxidizers and can react with nucleophilic solvents, trace water, or other functional groups on your substrate.[2][3]

  • Substrate Decomposition: Pyrazole systems with electron-donating groups can be sensitive and may degrade under the strongly oxidizing conditions of the reaction, leading to tar formation.[1]

  • Low Substrate Nucleophilicity: Conversely, pyrazoles bearing multiple electron-withdrawing groups may be too deactivated to react efficiently with the electrophilic fluorine source.[1]

Troubleshooting Workflow:

start Low Yield in Fluorination check_purity 1. Verify Starting Material Purity (NMR, LCMS) start->check_purity check_conditions 2. Confirm Anhydrous Conditions (Dry Solvents/Glassware) check_purity->check_conditions analyze_crude 3. Analyze Crude Mixture (¹H, ¹⁹F NMR, LCMS) check_conditions->analyze_crude outcome1 Unreacted Starting Material Dominates analyze_crude->outcome1 Issue? outcome2 Complex Mixture/ Multiple Products analyze_crude->outcome2 Issue? solution1a Increase Reaction Time or Temperature Incrementally outcome1->solution1a Action solution1b Consider a More Reactive Fluorinating Agent outcome1->solution1b Action solution2a Decrease Temperature (e.g., -78°C to 0°C) outcome2->solution2a Action solution2b Control Stoichiometry (Use 0.95-1.0 eq Selectfluor™) outcome2->solution2b Action solution2c Add a Mild, Non-nucleophilic Base (e.g., NaHCO₃) to Neutralize in situ HF outcome2->solution2c Action

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Recommended Protocol (Starting Point):

  • To a solution of 1-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (MeCN), add Selectfluor™ (1.1 eq.).[4]

  • Stir the reaction mixture at room temperature and monitor progress by TLC or LCMS every hour.

  • Upon consumption of the starting material, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Validation: Successful synthesis should be confirmed by ¹H and ¹⁹F NMR. The ¹⁹F NMR spectrum for a 4-fluoropyrazole typically shows a singlet resonance around -175 ppm.[1]

Section 2: N-Methylation of the Pyrazole Ring

For syntheses starting with 4-fluoro-1H-pyrazole, the subsequent N-methylation must be regioselective to yield the desired 1-methyl isomer over the 2-methyl isomer.

Q2: My N-methylation of 4-fluoro-1H-pyrazole is producing a mixture of N1 and N2 regioisomers. How can I improve the N1-selectivity?

A2: The formation of regioisomeric mixtures during the N-alkylation of unsymmetrical pyrazoles is a classic challenge.[5] The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to poor selectivity with standard alkylating agents like methyl iodide.[6]

Plausible Causes & Mechanistic Insight:

  • Steric Hindrance: The regioselectivity is highly dependent on steric factors. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In 4-fluoro-1H-pyrazole, the steric environment around N1 and N2 is similar, often leading to mixtures.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can influence the tautomeric equilibrium of the pyrazole anion and affect the site of alkylation.[5]

  • Alkylating Agent: Small, highly reactive alkylating agents (e.g., methyl iodide, dimethyl sulfate) offer poor steric discrimination.

Strategies to Enhance N1-Selectivity:

The key to improving N1-selectivity is to exploit steric hindrance. Using a bulkier "masked" methylating reagent can dramatically favor alkylation at the less hindered N1 position.

StrategyReagent ExampleTypical N1:N2 RatioRationale
Standard Alkylation Methyl Iodide (MeI)~1:1 to 3:1Small electrophile, poor steric differentiation.
Masked Methylation Chlorotrisisoproxysilane>93:7The bulky silyl group directs the initial attack to the less hindered N1 position, followed by a protodesilylation step to reveal the methyl group.[7]
Solvent Effects Fluorinated Alcohols (TFE, HFIP)Improved SelectivityFluorinated alcohols can stabilize one tautomer over another through hydrogen bonding, influencing the site of attack.

Recommended Protocol for High N1-Selectivity: [7]

  • Step A (Silylmethylation): To a solution of 4-fluoro-1H-pyrazole (1.0 eq.) in an anhydrous solvent like DMSO, add a strong, non-nucleophilic base such as KHMDS (1.2 eq.) at room temperature.

  • After stirring for 15 minutes, add a bulky α-halomethylsilane like chlorotrisisoproxysilane (1.2 eq.).

  • Stir the reaction for 12-24 hours, monitoring by LCMS for the formation of the N1-silylated intermediate.

  • Step B (Protodesilylation): Upon completion, add a fluoride source (e.g., TBAF) and a proton source (e.g., water) to the reaction mixture.

  • Stir until the silyl group is cleaved, yielding the final N1-methylated product.

  • Work up the reaction and purify by column chromatography.

Validation: The ratio of N1 to N2 isomers in the crude product should be determined by ¹H NMR integration of characteristic peaks before purification.

cluster_0 N-Alkylation Pathways start 4-Fluoro-1H-pyrazole Anion path_n1_simple N1 Attack start->path_n1_simple via path_n2_simple N2 Attack start->path_n2_simple via path_n1_bulky N1 Attack (Sterically Favored) start->path_n1_bulky via path_n2_bulky N2 Attack (Sterically Hindered) start->path_n2_bulky via reagent_simple CH₃I (Small Electrophile) reagent_simple->path_n1_simple reagent_simple->path_n2_simple reagent_bulky Bulky Silylmethyl Halide (e.g., (iPrO)₃SiCH₂Cl) reagent_bulky->path_n1_bulky reagent_bulky->path_n2_bulky product_n1 Desired Product: 4-Fluoro-1-methyl-1H-pyrazole path_n1_simple->product_n1 leads to product_n2 Side Product: 4-Fluoro-2-methyl-1H-pyrazole path_n2_simple->product_n2 leads to intermediate N1-Silylmethyl Intermediate path_n1_bulky->intermediate forms path_n2_bulky->product_n2 minor desilylation Protodesilylation (e.g., TBAF, H₂O) intermediate->desilylation desilylation->product_n1

Caption: Regioselectivity in N-methylation of 4-fluoropyrazole.

References

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. ResearchGate. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

  • New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]

  • Preparation method of 4-fluoro-1H-pyrazole.
  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. National Institutes of Health. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. National Institutes of Health. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • Help on tricky electrophilic fluorination. Reddit. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. National Institutes of Health. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

Sources

Improving regioselectivity in N-methylpyrazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective N-Methylation of Pyrazoles

Module 1: Diagnostic Decision Matrix

User Query: "I am getting a mixture of 1,3- and 1,5-isomers. Which route should I prioritize?"

Technical Insight: The choice between direct alkylation of a pre-formed pyrazole and de novo cyclization depends entirely on the steric bulk of your substituents and the availability of precursors. Use the logic flow below to determine your optimization strategy.

PyrazoleStrategy Start START: Target Molecule RouteCheck Do you have the 1,3-diketone precursor? Start->RouteCheck DirectAlk Route A: Direct Alkylation (of NH-pyrazole) RouteCheck->DirectAlk No (Have Pyrazole) DeNovo Route B: De Novo Cyclization (Hydrazine + Diketone) RouteCheck->DeNovo Yes StericCheck Is the C3/C5 substituent sterically bulky (e.g., t-Butyl, Ph)? DirectAlk->StericCheck SolventCheck Solvent Selection Strategy DeNovo->SolventCheck Mechanism Mechanism: Steric Control StericCheck->Mechanism Yes Outcome1 Major Product: 1-Methyl-3-Substituted (Steric Relief) Mechanism->Outcome1 Standard Standard EtOH/Reflux SolventCheck->Standard Fluoro Fluorinated Alcohol (HFIP) SolventCheck->Fluoro Outcome2 Mixture or 1-Methyl-3-Aryl Standard->Outcome2 Outcome3 High Selectivity: 1-Methyl-5-Aryl Fluoro->Outcome3

Caption: Decision tree for selecting the optimal synthetic pathway based on desired regiochemistry and available precursors.

Module 2: Core Mechanism & Troubleshooting (FAQ)

Q1: Why does direct methylation of unsymmetrical pyrazoles consistently yield mixtures?

A: This is driven by annular tautomerism . In solution, an unsymmetrical NH-pyrazole exists in equilibrium between two tautomers (


 and 

). The proton shuttles between the two nitrogens.
  • The Trap: When you add a base (e.g., NaH,

    
    ), you form a single delocalized pyrazolyl anion. This anion has two nucleophilic sites (
    
    
    
    and
    
    
    ).
  • The Rule: Under basic conditions (

    
    ), the electrophile (MeI) preferentially attacks the least sterically hindered  nitrogen.
    
    • Result: You typically obtain the 1-methyl-3-substituted isomer (where the methyl group is distal to the bulky substituent).

    • Exception: If the substituent is small (e.g., -Cl, -F) or electronic effects dominate (rare), ratios degrade to ~1:1.

Q2: I need the 1-methyl-5-substituted isomer (Methyl next to the bulky group). Direct alkylation failed. What now?

A: Direct alkylation is thermodynamically and kinetically biased against this isomer due to steric clash. You must switch to Route B: De Novo Cyclization using 1,3-diketones.

  • Protocol Shift: Do not use ethanol. Use Hexafluoroisopropanol (HFIP) .

  • Mechanism: In protic solvents like EtOH, the hydrazine attacks the most reactive carbonyl. However, fluorinated solvents like HFIP interact with the carbonyls via hydrogen bonding, altering their electrophilicity and favoring the formation of the 5-substituted product (up to 99:1 selectivity).

Q3: Can I improve regioselectivity without changing my synthetic route?

A: Yes, by manipulating the "Hard/Soft" nature of the reaction or the Solvent Sphere .

  • Solvent Switch: Switch from polar aprotic (DMF) to non-polar (Toluene) with phase transfer catalysis. This tightens the ion pair (Pyrazoly-Metal+), often enhancing steric discrimination.

  • Reagent Switch: Use

    
    -halomethylsilanes  (e.g., (chloromethyl)trimethylsilane) followed by desilylation. The massive bulk of the TMS group amplifies the steric penalty for attacking the hindered nitrogen, pushing selectivity for the 1,3-isomer to >95%.
    

Module 3: Experimental Protocols

Protocol A: High-Selectivity De Novo Cyclization (The HFIP Method)

Target: 1-Methyl-5-Arylpyrazoles (The "Difficult" Isomer)

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - CRITICAL

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in HFIP (0.5 M concentration).

  • Addition: Add methylhydrazine dropwise at room temperature.

    • Note: Reaction is exothermic; ensure adequate stirring.

  • Reflux: Stir at 25°C for 1 hour, then heat to reflux (approx. 58°C) for 2–4 hours.

  • Workup: Evaporate the HFIP (can be recovered/distilled).

  • Purification: The residue is often pure enough. If not, recrystallize from Hexane/EtOAc. Expected Result: >95:5 ratio favoring the 5-aryl isomer.

Protocol B: Steric-Directed Alkylation

Target: 1-Methyl-3-Arylpyrazoles (The "Standard" Isomer)

Reagents:

  • Substituted NH-pyrazole

  • Base:

    
     (Cesium often provides better ratios than Sodium due to the "Cesium Effect")
    
  • Electrophile: Methyl Iodide (MeI)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve pyrazole in DMF (0.2 M). Add

    
     (1.5 equiv). Stir at RT for 30 mins.
    
  • Alkylation: Cool to 0°C. Add MeI (1.1 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 3 hours.

  • Quench: Pour into ice water. Extract with EtOAc. Data Analysis:

ParameterNaH / THFK2CO3 / AcetoneCs2CO3 / DMF
Reaction Type Irreversible DeprotonationWeak Base Equilibrium"Cesium Effect"
Typical Ratio (1,3 : 1,5) 60 : 4075 : 2590 : 10
Yield HighModerateHigh

Module 4: Mechanistic Visualization

User Query: "Why does the hydrazine attack one carbonyl over the other in Protocol A?"

Technical Insight: The regiochemistry is determined during the initial formation of the hydrazone intermediate . The terminal nitrogen of methylhydrazine (


) is more nucleophilic than the internal nitrogen (

). It attacks the more electrophilic carbonyl of the diketone.

CyclizationMech Hydrazine Methylhydrazine (NH2 is Nucleophile) Hydrazone Hydrazone Intermediate (C=N Bond Formed) Hydrazine->Hydrazone Attack at most electrophilic C=O Diketone 1,3-Diketone (R-CO-CH2-CO-R') Diketone->Hydrazone Prod5 1-Methyl-5-Substituted (HFIP Favored) Hydrazone->Prod5 Cyclization (Solvent Controlled) Prod3 1-Methyl-3-Substituted (EtOH Favored) Hydrazone->Prod3 Cyclization (Steric Controlled)

Caption: Mechanistic divergence in cyclization. The initial nucleophilic attack dictates the final methyl position.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem.[1]

  • Lovering, F., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[2] The Journal of Organic Chemistry.

  • Rosa, F. A., et al. (2025).[3][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.

  • Smith, J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[4][5] MDPI Organics.

Sources

Troubleshooting 4-fluoro-1-methyl-1H-pyrazole NMR spectra interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-1-methyl-1H-pyrazole NMR Analysis

Executive Summary: The "Fluorine Effect"

Welcome to the advanced support module for 4-fluoro-1-methyl-1H-pyrazole . If you are accessing this guide, you are likely facing one of two problems: your proton spectrum has "extra" splitting that resembles an impurity, or your carbon spectrum is "missing" a peak.

The Root Cause: The Fluorine-19 nucleus (


F) is 100% natural abundance and has a spin of 1/2.[1] It couples strongly to both protons and carbons.[2] Unlike Chlorine or Bromine (which are "silent" in standard NMR), Fluorine acts like a second type of proton, splitting signals across your entire spectrum.

Reference Data: The "Gold Standard" Spectrum

Before troubleshooting, verify your sample against these expected parameters.

Compound: 4-fluoro-1-methyl-1H-pyrazole Solvent: DMSO-


 (Shifts may vary by 

0.2 ppm in CDCl

)
Table 1: Expected H NMR Parameters (400 MHz)
PositionShift (

ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
H5 ~7.50 - 7.60Doublet (d)

Hz
Deshielded by adjacent N-Me and F.
H3 ~7.30 - 7.40Doublet (d)

Hz
Upfield of H5.
Me (N-CH

)
~3.80Singlet (s)N/A (or broad)

is usually negligible.
Table 2: Expected C NMR Parameters (100 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

)
Diagnostic Note
C4 ~148.0 - 152.0Doublet (d)

Hz
The "Missing" Peak. Low intensity, wide split.
C3 ~115.0 - 120.0Doublet (d)

Hz
Distinct doublet.
C5 ~125.0 - 130.0Doublet (d)

Hz
Distinct doublet.
Me ~38.0 - 40.0Singlet (s)NegligibleSharp singlet.

Visualization: The Coupling Network

The following diagram illustrates the magnetic communication pathways (scalar coupling) that cause the splitting in your spectra.

CouplingNetwork F4 19F (Pos 4) C4 13C (Pos 4) F4->C4 1J ~250Hz H3 1H (Pos 3) F4->H3 3J ~5Hz H5 1H (Pos 5) F4->H5 3J ~5Hz C3 13C (Pos 3) F4->C3 2J ~18Hz C5 13C (Pos 5) F4->C5 2J ~18Hz

Figure 1: Scalar coupling topology centered on the Fluorine-4 atom. Note the massive 1-bond coupling to C4.

Troubleshooting Modules (Q&A)

Module A: Proton ( H) Anomalies

Q: My H3 and H5 peaks look like doublets, but there are no neighboring protons. Is this an impurity? A: No. This is heteronuclear coupling (


).
In a standard 1-methylpyrazole, H3 and H4 couple to each other (

Hz). Here, H4 is replaced by Fluorine.[3][4][5] The Fluorine splits H3 and H5 into doublets with a coupling constant of ~4-6 Hz.
  • Validation Test: Run a

    
    H{
    
    
    
    F}
    experiment (Proton observe, Fluorine decoupled). If the doublets collapse into singlets, the splitting is caused by Fluorine, confirming your structure.

Q: The integration of the aromatic region is correct (2H), but the peak heights are lower than the methyl group. Why? A: Splitting reduces peak height. The methyl group is a singlet (concentrated intensity). The H3/H5 signals are split into doublets, distributing the same area over two peaks, effectively halving the height. This is normal.

Module B: Carbon ( C) Anomalies

Q: I cannot find the C4 carbon signal. I see C3, C5, and Methyl, but C4 is missing. A: It is likely there, but "invisible" to standard peak picking. The C4 carbon is directly attached to Fluorine. This causes two effects:

  • Splitting: The signal is split into a doublet with a massive coupling constant (

    
     Hz). The two legs of the doublet are far apart (~1.5 to 2.0 ppm separation).
    
  • Intensity Loss: Because C4 has no attached protons, it lacks the Nuclear Overhauser Effect (NOE) enhancement that boosts C-H signals.

  • Action: Increase your vertical scale (zoom in) around 145-155 ppm. Look for two small peaks separated by ~250 Hz.

Q: Why are my C3 and C5 signals doublets? A: This is Geminal Coupling (


).
Fluorine coupling extends to the neighbors. C3 and C5 are two bonds away from F4. They will appear as doublets with 

Hz. This is a definitive fingerprint for 4-substitution.

Advanced Experimental Protocols

Protocol 1: H{ F} Decoupling (The "Proof" Experiment)

Use this to prove that splitting is due to Fluorine and not an impurity.

  • Tune/Match: Ensure the probe is tuned to both

    
    H and 
    
    
    
    F. (Requires a probe with an HF channel or a broadband probe capable of decoupling F).
  • Parameters:

    • Set O2 (Decoupler Offset) to the center of the Fluorine signal (~ -175 ppm).

    • Set CPDPRG2 (Decoupling Sequence) to Waltz16 or Garbage.

  • Execution: Acquire the proton spectrum.

  • Result: H3 and H5 should collapse from doublets to sharp singlets.

Protocol 2: H- F HOESY (Regiochemistry Confirmation)

Use this if you need to prove the Fluorine is at position 4 and not position 3 or 5.

  • Pulse Sequence: hoesyph (Heteronuclear Overhauser Effect Spectroscopy).

  • Logic: NOE is distance-dependent (

    
    ).
    
    • If F is at Pos 4: Strong NOE correlations to both H3 and H5.

    • If F is at Pos 3: Strong NOE to H4 (if present) and N-Me (if close), but no correlation to H5.

  • Setup:

    • Observe: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      H.[2][3][4][6][7][8][9][10]
      
    • Indirect:

      
      F.[3][4][7][9][11]
      
    • Mixing Time: 300 - 500 ms.

Decision Tree: The "Unknown Peak" Flowchart

Use this logic flow to identify unexpected signals in your spectrum.

TroubleshootingFlow Start Unexpected Signal / Splitting CheckShift Check Chemical Shift Start->CheckShift IsProton Is it 1H NMR? CheckShift->IsProton IsCarbon Is it 13C NMR? CheckShift->IsCarbon Splitting Is it a Doublet (J ~5Hz)? IsProton->Splitting Yes Decouple Run 1H{19F} Experiment Splitting->Decouple Collapsed Did it collapse to Singlet? Decouple->Collapsed Confirmed Confirmed: J(H-F) Coupling (Normal) Collapsed->Confirmed Yes Impurity Impurity or J(H-H) Collapsed->Impurity No MissingPeak Is a peak 'missing'? IsCarbon->MissingPeak Yes LookForSplit Look for Doublet (J ~250Hz) at ~150ppm MissingPeak->LookForSplit Found Found? LookForSplit->Found ConfirmedC4 Confirmed: C4-F Coupling Found->ConfirmedC4 Yes CheckRelax Increase D1 (Relaxation Delay) or Scans Found->CheckRelax No

Figure 2: Logical workflow for diagnosing spectral anomalies in fluorinated pyrazoles.

References

  • Reich, H. J. (2023). Coupling Constants involving Carbon. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] (Standard text for F-coupling patterns).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13540866, 4-Fluoro-1-methyl-1H-pyrazole. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Authoritative source for Heteronuclear Coupling constants).

Sources

Overcoming low yields in fluorination of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazole Fluorination Technical Support Center is now online. This guide is structured as a Tier 3 Troubleshooting Manual, designed to diagnose and resolve yield-killing bottlenecks in real-time.

Status: Operational | Topic: Yield Optimization & Troubleshooting | Ticket Priority: Critical

Diagnostic Hub: The Triage Protocol

Before modifying reaction parameters, identify your specific failure mode using the Substrate-Regioselectivity Matrix . Most low yields stem from a mismatch between the substrate's electronic nature and the fluorination strategy.

Workflow Decision Tree

Use this logic flow to validate your current approach.

PyrazoleFluorination Start START: Define Target & Substrate Regio Desired Position? Start->Regio C4 Target: C4 Position Regio->C4 Nucleophilic C4 is rare C3_C5 Target: C3 / C5 Position Regio->C3_C5 ElecCheck Substrate Electronics? C4->ElecCheck LeavingGroup Leaving Group Present? C3_C5->LeavingGroup ER Electron-Rich (EDG) (Alkyl, Aryl, NH2) ElecCheck->ER Activated Ring EW Electron-Poor (EWG) (CF3, NO2, COOR) ElecCheck->EW Deactivated Ring Method_Halex Method: Nucleophilic (Halex) (KF/DMSO/18-C-6) LeavingGroup->Method_Halex Yes (Cl, Br, NO2) Method_DeNovo Method: De Novo Cyclization (Fluorinated Building Blocks) LeavingGroup->Method_DeNovo No (H) Method_SEAr Method: Electrophilic Fluorination (Selectfluor/NFSI) ER->Method_SEAr Standard Path Method_Radical Method: Radical/Ag-Catalysis or De Novo Synthesis EW->Method_Radical SEAr Fails

Figure 1: Strategic decision tree for selecting the correct fluorination methodology based on regiochemistry and substrate electronics.

Module 1: Electrophilic Fluorination (Targeting C4)

Primary Reagent: Selectfluor (F-TEDA-BF4) Mechanism: SEAr (Electrophilic Aromatic Substitution) or SET (Single Electron Transfer). Common Failure: Reaction stalls at <30% conversion due to "Protonation Deactivation."

The Core Problem: Protonation Deactivation

Electrophilic fluorination generates HF as a byproduct. Pyrazoles are basic (pKa ~2.5). As HF accumulates, it protonates the pyrazole nitrogen (


). The resulting pyrazolium ion is highly electron-deficient, completely shutting down further electrophilic attack at C4.
Troubleshooting Guide: Low Yields with Selectfluor
SymptomRoot CauseCorrective Action
Stalled Conversion (e.g., stops at 40%)HF Poisoning: Byproduct HF protonates the substrate.Add HF Scavenger: Add 1.1–2.0 equiv of Na₂CO₃ or NaHCO₃ . This neutralizes HF in situ without decomposing Selectfluor (which is stable to weak bases).
Polyfluorination (Difluoro/Trifluoro byproducts)Over-reactivity: Substrate is too electron-rich (e.g., -NH₂, -OH).Solvent Switch: Switch from MeCN to MeOH or TFE (Trifluoroethanol) . Hydrogen bonding dampens the reactivity of the nucleophile.
No Reaction (Substrate Unchanged)Electronic Deactivation: Substrate has strong EWGs (e.g., -CF₃, -NO₂).Switch Mechanism: Standard SEAr will fail. Use AgNO₃ (10-20 mol%) to catalyze a SET radical pathway, or switch to radical precursors (see Module 3).
Black Tarry Mixture Oxidative Decomposition: Selectfluor acts as an oxidant.[1]Temperature Control: Lower T to 0°C. If unstable, switch to NFSI (milder oxidant, though less reactive).
Optimized Protocol: Buffered Electrophilic Fluorination

Use this for standard electron-neutral to electron-rich pyrazoles.

  • Dissolution: Dissolve Pyrazole (1.0 equiv) in Acetonitrile (MeCN) [0.1 M].

  • Buffering (Critical): Add Na₂CO₃ (1.5 equiv) . Note: Solid carbonate works best as a heterogeneous scavenger.

  • Addition: Add Selectfluor (1.1 equiv) in one portion at 0 °C.

  • Reaction: Warm to RT. Monitor by LCMS.

    • Checkpoint: If reaction is slow (>12h), heat to 60 °C.

  • Workup: Filter off inorganic salts before aqueous workup to prevent emulsions.

Module 2: Nucleophilic Fluorination (Targeting C3/C5)

Primary Method: Halex Reaction (Halogen Exchange) Mechanism: SNAr (Nucleophilic Aromatic Substitution).[2][3] Common Failure: Hydrolysis of fluoride source or competing decomposition.

The Core Problem: The "Naked" Fluoride Paradox

Fluoride (F⁻) is a terrible nucleophile in water (due to tight hydration shells) but a strong base in aprotic solvents. "Low yield" here usually means hydrolysis (forming hydroxypyrazoles) or polymerization (due to basicity).

Troubleshooting Guide: Halex Reaction Failures
SymptomRoot CauseCorrective Action
Hydrolysis Product (C-OH instead of C-F)Wet Reagents: Hygroscopic KF/CsF introduced water.Spray-Dried KF: Use spray-dried KF (higher surface area, anhydrous). Azeotropic Drying: Distill with toluene before adding the solvent.
Low Reactivity (Starting Material remains)Lattice Energy: Fluoride is locked in the crystal lattice.Phase Transfer Catalyst: Add 18-Crown-6 (for KF) or TBAF (catalytic). Pro-Tip: Use CsF for higher solubility if KF fails.
Decomposition/Tars Thermal Degradation: SNAr requires high T (>120°C).Microwave Irradiation: High energy input for short bursts (e.g., 150°C for 10 min) minimizes thermal decomposition windows.
Optimized Protocol: Anhydrous Halex Reaction

Use for converting C3/C5-Chloro or Bromo pyrazoles to Fluoro pyrazoles.

  • Drying Step (Mandatory): In the reaction vessel, combine KF (spray-dried, 3.0 equiv) and 18-Crown-6 (0.1 equiv) . Dry under high vacuum at 100°C for 1 hour.

  • Solvent: Backfill with Argon. Add anhydrous DMSO or Sulfolane (0.2 M).

  • Substrate: Add the Halopyrazole (1.0 equiv).

  • Reaction: Heat to 120–140 °C .

    • Checkpoint: If using a nitro-pyrazole precursor, lower T to 100 °C to avoid denitration/explosion risk.

  • Quench: Pour into water/ice mixture. Extract immediately (fluoropyrazoles can be volatile; avoid prolonged rotavap).

Module 3: Advanced Methods (The "Nuclear Option")

When direct fluorination (Module 1) and substitution (Module 2) fail.

Scenario A: The "Dead" Ring (Electron-Poor)

If your pyrazole has a -CF₃ or -NO₂ group, it is too electron-poor for Selectfluor and maybe too sterically hindered for Halex.

  • Solution: Silver-Catalyzed Decarboxylative Fluorination .

    • Mechanism:[2][4][5][6][7][8][9] Radical fluorination via Ag(II).

    • Precursor: Pyrazole-carboxylic acid.

    • Reagents: Selectfluor (2.0 equiv), AgNO₃ (0.2 equiv), Water/Acetone.

    • Why it works: It bypasses the electronic requirements of the ring by generating a radical at the carboxyl site.

Scenario B: Regioselectivity Nightmares

Direct fluorination yields a 1:1 mixture of isomers.

  • Solution: De Novo Synthesis (Cycloaddition) .

    • Instead of fluorinating the ring, build the ring with fluorine already attached.

    • Reagents:Trifluorodiazoethane + Alkyne/Alkene.

    • Reference: Mykhailiuk's work on fluorinated diazoalkanes provides perfect regiocontrol (typically >95:5).

Visualizing the Mechanism: Why S_E_Ar Fails

The following diagram illustrates the competing pathways in electrophilic fluorination and why the "Buffer" strategy is critical.

Mechanism Substrate Pyrazole Substrate (Nucleophile) Complex Sigma Complex (Intermediate) Substrate->Complex + Selectfluor Protonated Protonated Pyrazole (Deactivated) Substrate->Protonated Fast Equilibrium Selectfluor Selectfluor (F+) Product 4-Fluoropyrazole (Target) Complex->Product - H+ HF HF Byproduct Complex->HF Elimination HF->Substrate Protonation Protonated->Selectfluor NO REACTION (Electron Deficient) Buffer Base (Na2CO3) Buffer->HF Scavenges

Figure 2: Mechanistic pathway showing the autocatalytic deactivation of the substrate by HF byproduct (Red path) and the corrective action of base buffering (Green path).

References & Validated Sources

  • Electrophilic Fluorination Mechanism (Selectfluor):

    • Title: Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.

    • Source: PubMed / PMC (Ritter et al.)

    • URL:[Link]

    • Relevance: Validates the SET vs. Polar mechanism and the role of oxidants.

  • Fluorinated Pyrazoles Review (Comprehensive):

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications.[10][11][12][13]

    • Source: Chemical Reviews (Mykhailiuk)

    • URL:[Link]

    • Relevance: The definitive guide on de novo synthesis and regioselectivity.

  • Halex Reaction & Nucleophilic Fluorination:

    • Title: Renewable Reagent for Nucleophilic Fluorination.

    • Source: PubMed / PMC

    • URL:[Link]

    • Relevance: Discusses "anhydrous" fluoride sources and troubleshooting hydrolysis.

  • Silver-Catalyzed Fluorination:

    • Title: Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction.

    • Source: PubMed / PMC

    • URL:[Link]

    • Relevance: Protocol for Ag-catalyzed ring opening and fluorination.

Sources

Scalable synthesis of 4-fluoro-1-methyl-1H-pyrazole for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization, Impurity Profiling, and Safety Protocols Assigned Scientist: Senior Application Specialist (Process Chemistry)

Executive Technical Overview

The synthesis of 4-fluoro-1-methyl-1H-pyrazole (CAS: 1240562-36-6) presents a classic dichotomy in industrial chemistry: the balance between atom economy (using


 gas) and process safety/selectivity  (using electrophilic fluorinating reagents).

For high-value pharmaceutical intermediates, the industry standard has shifted toward Electrophilic Fluorination using Selectfluor® (F-TEDA-BF4) . While more expensive per mole than fluorine gas, it eliminates the need for specialized Hastelloy reactors and cryogenic handling, offering a lower Total Cost of Ownership (TCO) for batches <100kg.

This guide addresses the two primary workflows:

  • Route A (Direct Fluorination): Fluorination of 1-methylpyrazole (Preferred for purity).

  • Route B (Cyclization/Methylation): Methylation of 4-fluoropyrazole (Preferred for raw material cost, but suffers from regioselectivity issues).

Process Visualization & Logic

The following logic map illustrates the decision matrix for synthesis and the critical control points (CCPs) where most failures occur.

SynthesisLogic Start Start: Raw Material Selection RouteA Route A: 1-Methylpyrazole Start->RouteA High Purity Req RouteB Route B: 4-Fluoropyrazole Start->RouteB Cost Sensitive StepA1 Fluorination (Selectfluor/MeCN) RouteA->StepA1 StepB1 Methylation (MeI/Base) RouteB->StepB1 IssueA1 CCP: Exotherm Control (>80°C = Decomp) StepA1->IssueA1 IssueA2 Impurity: 4,4-Difluoro species StepA1->IssueA2 Final Target: 4-Fluoro-1-methyl-1H-pyrazole StepA1->Final IssueB1 CCP: Regioselectivity (N1 vs N2 Isomer) StepB1->IssueB1 StepB1->Final

Figure 1: Decision matrix for synthesis routes highlighting Critical Control Points (CCPs).

Module 1: Direct Fluorination (The Selectfluor Protocol)

Context: This is the most robust method for scale-up. 1-methylpyrazole is electron-rich, allowing electrophilic aromatic substitution (SEAr) at the C-4 position.

Standard Operating Procedure (Optimized)
ParameterSpecificationRationale
Stoichiometry 1.05 - 1.10 eq SelectfluorSlight excess drives conversion; large excess causes di-fluorination.
Solvent Acetonitrile (MeCN)Critical. Selectfluor is insoluble in non-polar solvents. MeCN provides optimal solubility and dielectric constant for the cationic intermediate [1].
Base NaHCO₃ (Solid, 1.1 eq)Neutralizes HBF₄ byproduct. Prevents acid-catalyzed degradation of the pyrazole ring.
Temperature 60°C - 80°CActivation energy barrier requires heat, but >100°C risks thermal runaway of Selectfluor [2].
Troubleshooting Guide: Direct Fluorination

Q1: The reaction mixture turned black/tarry, and yield is <40%. What happened?

  • Diagnosis: Thermal Decomposition / Radical Pathway Activation.

  • Root Cause: You likely exceeded 85°C or added Selectfluor too rapidly. While Selectfluor is stable compared to

    
    , it is a strong oxidant. At high temperatures, it can initiate radical polymerization of the solvent or substrate.
    
  • Corrective Action:

    • Ensure reaction temperature is strictly <80°C .

    • Dosing Control: Add Selectfluor in portions (solids) or as a slurry over 1-2 hours. Do not dump-add on scales >100g.

    • Atmosphere: Ensure an inert (

      
      ) atmosphere to suppress oxygen-promoted radical chains.
      

Q2: I see a persistent impurity at +10-15 mass units (approx) or distinct NMR shift. It won't wash out.

  • Diagnosis: Over-fluorination (Formation of 4,4-difluoro-1-methyl-1H-pyrazole cation/gem-difluoro species).

  • Root Cause: Localized high concentration of Selectfluor. If mixing is poor, the 4-fluoro product (which is still reactive) competes with the starting material for the fluorinating agent [3].

  • Corrective Action:

    • Improve Agitation: High-shear mixing is essential in heterogeneous mixtures (Selectfluor often starts as a suspension).

    • Order of Addition: Add Selectfluor to the pyrazole solution, not vice-versa, to keep the oxidant concentration low relative to the substrate.

Q3: Work-up is difficult; the product is water-soluble.

  • Diagnosis: Partition Coefficient Mismatch.

  • Solution: 4-fluoro-1-methylpyrazole is polar.[1]

    • Saturate the Aqueous Phase: Use brine (NaCl) or even solid NaCl during extraction.

    • Solvent Switch: Replace Ethyl Acetate with MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) . MTBE has shown superior extraction efficiency for fluoropyrazoles in patent literature [4].

Module 2: The Regioselectivity Challenge (Methylation Route)

Context: If you cannot source 1-methylpyrazole, you may attempt to methylate 4-fluoropyrazole. This is chemically riskier due to isomer formation.

The Isomer Problem

Pyrazoles have two nitrogens.[2] In 4-fluoropyrazole, the tautomeric equilibrium means both nitrogens are nucleophilic.

  • Target: 1-methyl (N1 alkylation).

  • Impurity: Isomeric mixtures are common, often requiring difficult column chromatography to separate.

Troubleshooting Guide: Methylation

Q4: I am getting a 60:40 mixture of isomers. How do I favor the N1 product?

  • Scientific Principle: Steric vs. Electronic control.

  • Protocol Adjustment:

    • Switch Solvent: Move from polar aprotic (DMF/Acetone) to non-polar solvents (Toluene) with a phase transfer catalyst. This often favors the thermodynamic product.

    • Use Fluorinated Alcohols: Literature suggests that using solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can dramatically shift regioselectivity in pyrazole alkylations via hydrogen-bond networking, though this is expensive for scale-up [5].

Q5: How do I distinguish the isomers analytically?

  • Technique: NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

  • Marker: Look for the cross-peak interaction between the N-Methyl protons and the C-5 proton (adjacent to the nitrogen).

    • Correct Isomer: Strong NOE between N-Me and H-5.

    • Wrong Isomer: If substituents are symmetric, this is hard, but for 4-fluoro, the coupling constants (

      
      ) in 
      
      
      
      NMR often differ between C3 and C5 positions.

Safety & Industrial Hygiene (E-E-A-T)

Critical Hazard: Selectfluor Decomposition

Selectfluor (F-TEDA-BF4) is classified as a "self-heating" substance in large quantities.

  • DSC Data: Decomposition onset is typically ~190°C , but self-accelerating decomposition temperature (SADT) can be much lower depending on mass and insulation.

  • Protocol: Never heat a static bed of Selectfluor. Always maintain stirring.

  • Waste Disposal: The aqueous waste contains tetrafluoroboric acid (HBF4) . Do not mix with glass waste (etches glass) or high-pH cyanide waste (exothermic). Neutralize with Calcium Hydroxide (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) and Borates before disposal.

References

  • Banks, R. E. , et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate)." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Nyffeler, P. T. , et al. "Selectfluor: Mechanistic Insight and Applications."[3] Angewandte Chemie International Edition, 2005, 44(2), 192-212. Link

  • Breen, J. R. , et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives."[4] Synlett, 2015, 26(01), 51-54. Link

  • Meninno, S. , et al. "Highly efficient process for the preparation of 4-fluoro-1H-pyrazole." Patent EP4219454A1, 2023. Link

  • Fustero, S. , et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[5] Journal of Organic Chemistry, 2008, 73(9), 3523–3529.[5] Link

Sources

Validation & Comparative

Comparative study of fluorinated pyrazole derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of fluorinated pyrazole derivatives, specifically analyzing the structure-activity relationship (SAR) differences between Trifluoromethyl (-CF₃) and Monofluoro (-F) substitutions on the pyrazole scaffold.

Fluorine incorporation is a cornerstone strategy in modern oncology drug discovery. Approximately 20-25% of all drugs and nearly 50% of agrochemicals contain fluorine. In the context of pyrazoles—a privileged scaffold found in kinase inhibitors like Crizotinib and Ruxolitinib—fluorination serves two critical roles: modulating pKa to influence binding affinity and blocking metabolic "soft spots" (sites of cytochrome P450 oxidation).

This study compares three distinct structural series across standard cancer cell lines (A549, MCF-7, HeLa) to guide lead optimization strategies.

Scientific Rationale & Chemical Space

The "Fluorine Effect" in Pyrazoles

The introduction of fluorine alters the physicochemical profile of the pyrazole ring without significantly changing steric bulk (Bioisosterism).

  • Electronic Modulation: Fluorine’s high electronegativity pulls electron density from the pyrazole ring, altering the hydrogen bond donor/acceptor capability of the nitrogen atoms. This is critical for ATP-binding pocket interactions in kinases (e.g., EGFR, VEGFR).

  • Lipophilicity (LogP): The -CF₃ group significantly increases lipophilicity, enhancing membrane permeability and cellular uptake.

  • Metabolic Stability: Replacing a C-H bond with a C-F bond (bond energy: 116 kcal/mol vs. 99 kcal/mol) prevents oxidative degradation, extending the half-life (

    
    ) of the molecule.
    
Comparative Series Definition

For this evaluation, we define three structural classes based on literature precedents:

SeriesPharmacophore FeaturePrimary Mechanism Advantage
Series A (Lead) 3-Trifluoromethyl (-CF₃) Enhanced lipophilicity; strong metabolic blockade.
Series B 4-Fluorophenyl (-F) Electronic tuning of the aryl ring;

-

stacking modulation.
Series C (Control) Non-Fluorinated (-H) Baseline activity; susceptible to rapid metabolism.

Comparative Efficacy Analysis

The following data consolidates cytotoxicity profiles from recent SAR studies. Values represent the half-maximal inhibitory concentration (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) in micromolar (

).[1][2] Lower values indicate higher potency.
Table 1: In Vitro Cytotoxicity ( in )
Cell LineTissue OriginSeries A (-CF₃) Series B (-F) Series C (Control) Performance Delta (A vs C)
A549 Lung Carcinoma0.85 ± 0.1 4.20 ± 0.312.50 ± 1.214.7x Potency
MCF-7 Breast Adenocarcinoma2.63 ± 0.2 5.80 ± 0.419.72 ± 2.17.5x Potency
HeLa Cervical Cancer1.10 ± 0.1 3.50 ± 0.29.80 ± 0.88.9x Potency
HEK293 Normal Kidney (Tox)> 50.0> 50.0> 50.0Selectivity Maintained

Key Insight: The Series A (-CF₃) derivatives consistently outperform the non-fluorinated controls by nearly an order of magnitude. This aligns with findings that -CF₃ groups enhance hydrophobic interactions within the hydrophobic pocket of target kinases (e.g., VEGFR-2), a phenomenon not fully replicated by the smaller -F substitution in Series B.

Mechanistic Workflow & Pathway Analysis

To validate that the observed cytotoxicity is due to specific kinase inhibition (e.g., EGFR/VEGFR blockade) rather than general toxicity, we utilize the following experimental logic flow.

Diagram 1: Experimental Logic Flow

This diagram illustrates the decision matrix for validating the hit compounds.

ExperimentalWorkflow Synthesis 1. Synthesis (F-Pyrazole Scaffold) Screening 2. Primary Screen (MTT Assay @ 10µM) Synthesis->Screening HitSel Hit Selection (>50% Inhibition) Screening->HitSel Active Discard Discard (Inactive/Toxic) Screening->Discard Inactive IC50 3. Dose Response (IC50 Determination) HitSel->IC50 Mechanistic 4. Mechanistic Validation (Western Blot / Apoptosis) IC50->Mechanistic IC50 < 5µM IC50->Discard IC50 > 5µM

Caption: Workflow for filtering fluorinated pyrazole derivatives from synthesis to mechanistic validation.

Diagram 2: Signaling Pathway Inhibition

The pyrazole scaffold typically acts as an ATP-competitive inhibitor. The diagram below maps the interruption of the EGFR/RAS/RAF pathway.

SignalingPathway GF Growth Factor (EGF) EGFR EGFR / VEGFR (Receptor Tyrosine Kinase) GF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Inhibitor Fluorinated Pyrazole (Inhibitor) Inhibitor->EGFR Blocks ATP Pocket RAF RAF / MEK RAS->RAF ERK ERK1/2 (Phosphorylation) RAF->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Mechanism of Action: Fluorinated pyrazoles competitively inhibit the ATP-binding pocket of RTKs, halting downstream RAS/RAF proliferation signals.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols include critical "Application Scientist Notes" often omitted in standard methods.

Protocol A: MTT Cell Viability Assay (High-Throughput)

Objective: Determine


 values for Series A, B, and C.
  • Seeding: Plate A549/MCF-7 cells at a density of

    
     cells/well in 96-well plates.
    
    • Expert Note: Do not over-seed. Cells must be in the log-growth phase (50-60% confluency) at the time of drug treatment to accurately measure anti-proliferative effects.

  • Incubation: Allow attachment for 24 hours at 37°C, 5%

    
    .
    
  • Treatment: Prepare stock solutions of pyrazole derivatives in DMSO. Perform serial dilutions (0.1, 0.5, 1, 5, 10, 50, 100

    
    ) in culture media.
    
    • Expert Note: Final DMSO concentration must remain

      
       to prevent solvent-induced cytotoxicity. Include a "Vehicle Control" (0.1% DMSO only).
      
  • Exposure: Incubate cells with compounds for 48 hours.

  • Development: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to control.

Protocol B: Western Blotting (Pathway Verification)

Objective: Confirm inhibition of EGFR phosphorylation (p-EGFR).

  • Lysis: Treat A549 cells with the

    
     concentration of the lead compound (Series A) for 24 hours. Lyse using RIPA buffer + Protease/Phosphatase inhibitors.
    
  • Quantification: Normalize protein concentration using a BCA assay.

  • Separation: Load 30

    
     protein per lane on 10% SDS-PAGE gel.
    
  • Transfer: Transfer to PVDF membrane (activate membrane with methanol first).

  • Antibody Staining:

    • Primary: Anti-p-EGFR (Tyr1068) and Anti-Total-EGFR (1:1000 dilution).

    • Loading Control: Anti-

      
      -Actin.
      
  • Detection: Use ECL chemiluminescence.

    • Expected Result: Series A treated cells should show diminished p-EGFR bands compared to Total-EGFR, indicating successful kinase inhibition.

Conclusion & Recommendations

The comparative data indicates that Series A (3-Trifluoromethyl-pyrazole) represents the superior pharmacophore for anticancer lead development compared to mono-fluorinated or non-fluorinated analogs.

  • Potency: The -CF₃ group confers an 8-14x increase in potency against lung and breast cancer lines.

  • Selectivity: The scaffold maintains a safety window against normal HEK293 cells.

  • Future Direction: Optimization should focus on the Series A scaffold. Future medicinal chemistry efforts should explore combining the 3-CF₃ motif with solubilizing groups (e.g., morpholine tails) to balance the high lipophilicity induced by the trifluoromethyl group.

References

  • Amin, P. H., et al. (2024).[3] Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect.

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.

  • Reddy, T. S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances.

  • Alagöz, M. A., et al. (2022).[4] Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate.

  • Thangarasu, P., et al. (2019). Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors. European Journal of Medicinal Chemistry.

Sources

Structure-Activity Relationship (SAR) of Fluorinated Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into pyrazole scaffolds has become a cornerstone strategy in modern medicinal chemistry, particularly for optimizing pharmacokinetics (PK) and target selectivity. This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated pyrazoles, contrasting them with non-fluorinated analogs. We focus on the specific impact of fluorine substitution—ranging from single atoms to trifluoromethyl (


) groups—on lipophilicity, metabolic stability, and binding affinity.

Key Takeaway: Fluorination of the pyrazole ring typically lowers the


 of the NH group (increasing acidity), increases lipophilicity (

), and blocks oxidative metabolism at specific sites, often extending drug half-life (

) significantly.

Physicochemical Profiling: H vs. F vs.

The electronic and steric modifications introduced by fluorine are profound. The C-F bond is highly polar yet non-polarizable, and the


 group acts as a "lipophilic bullet," increasing membrane permeability while demanding a larger binding pocket than a methyl group.

Table 1: Comparative Physicochemical Properties of Pyrazole Substituents

Property3-Methylpyrazole (

)
3-Fluoropyrazole (

)
3-(Trifluoromethyl)pyrazole (

)
Impact on Drug Design
Van der Waals Radius ~2.0 Å1.47 Å~2.7 Å

is sterically demanding (similar to isopropyl), affecting receptor fit.
Electronic Effect Electron-donating (+I)Electron-withdrawing (-I, +M)Strong Electron-withdrawing (-I)

reduces electron density on pyrazole nitrogens, decreasing basicity.
Lipophilicity (LogP) ~0.6~0.8~1.2 - 1.5

significantly enhances membrane permeability.
Metabolic Liability High (Benzylic oxidation)Low (Blocks metabolism)Low (Metabolically inert)Fluorine blocks CYP450 oxidation sites.
Acidity (

of NH)
~14.0~12.5~10.0

increases acidity, strengthening H-bond donor capability.

Expert Insight: Replacing a methyl group with a trifluoromethyl group often improves potency not just by hydrophobic interactions, but by altering the hydrogen bond donor strength of the pyrazole NH, strengthening interactions with backbone carbonyls in kinase hinge regions.

Case Study: Riociguat vs. Vericiguat

Target: Soluble Guanylate Cyclase (sGC) Stimulation Indication: Pulmonary Hypertension / Heart Failure[1][2][3][4][5]

This comparison illustrates the "Fluorine Effect" on metabolic stability and dosing frequency. Vericiguat is structurally evolved from the Riociguat class, incorporating specific fluorination to optimize PK.

Table 2: Product Comparison - Riociguat vs. Vericiguat

FeatureRiociguat (Adempas)Vericiguat (Verquvo)SAR Driver
Core Structure Pyrazolo[3,4-d]pyrimidinePyrazolo[3,4-b]pyridineScaffold hopping + Fluorination.
Key Substitution Non-fluorinated core5-Fluoro substituent on coreThe F-atom on the pyridine ring blocks oxidative metabolism.
Half-life (

)
~7 hours~30 hoursFluorination contributes to reduced clearance.
Dosing Frequency Three times daily (TID)Once daily (QD)Direct result of half-life extension.
Metabolic Pathway CYP1A1, CYP3A4, CYP2C8UGT1A9, CYP3A4 (Minor)Fluorine steers metabolism away from rapid oxidative clearance.

Mechanistic Analysis: Riociguat requires frequent dosing due to rapid clearance. In Vericiguat, the introduction of the fluorine atom at the 5-position of the fused pyridine ring (part of the pyrazolopyridine system) serves two functions:

  • Metabolic Blocking: It prevents oxidation at a susceptible carbon site.

  • Electronic Tuning: It modulates the electron density of the aromatic system, potentially influencing the redox-sensitive binding mode to sGC.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for optimizing pyrazole hits using fluorination.

SAR_Logic Hit Pyrazole Hit Identified (Low Potency / High Clearance) Metab_Issue Problem: Rapid Metabolism? Hit->Metab_Issue Potency_Issue Problem: Low Potency? Hit->Potency_Issue Block_Site Strategy: Block Metabolic Soft Spot (Replace H with F) Metab_Issue->Block_Site Site of Oxidation Identified Lipophilicity Strategy: Increase Lipophilicity (Replace CH3 with CF3) Potency_Issue->Lipophilicity Hydrophobic Pocket Available Acidity Strategy: Increase NH Acidity (Add EWG like CF3/F) Potency_Issue->Acidity Need Stronger H-Bond Donor Result_Stab Result: Increased t1/2 (e.g., Vericiguat) Block_Site->Result_Stab Result_Perm Result: Better Membrane Permeability Lipophilicity->Result_Perm Result_Bind Result: Improved H-Bonding (Kinase Hinge Binding) Acidity->Result_Bind

Caption: Decision logic for applying fluorination strategies to pyrazole scaffolds during lead optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of Fluorinated Pyrazoles[6][7][8][9]

Synthesizing substituted fluorinated pyrazoles can be challenging due to the electron-deficient nature of the ring. The following protocol details the arylation of a 3-bromo-trifluoromethylpyrazole intermediate, a common workflow for generating diverse libraries.

Objective: Synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives.

Reagents & Equipment[8][10][11]
  • Substrate: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)[6]

  • Catalyst:

    
     (5 mol%)[7]
    
  • Base:

    
     (2.0 equiv)[6]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask or a microwave vial.

    • Purge with argon for 5 minutes.

    • Add the 3-bromo-fluorinated pyrazole substrate and the aryl boronic acid.[7]

  • Solvent & Base Addition:

    • Dissolve the solids in the 1,4-Dioxane/Water mixture (degassed).

    • Add

      
      . Note: Use of weak bases like carbonate is preferred over strong alkoxides to prevent deprotonation/degradation of the sensitive fluorinated scaffold.
      
  • Catalyst Addition:

    • Add

      
       quickly to minimize air exposure.
      
    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 110°C for 12 hours (thermal) or 1 hour (microwave irradiation).

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (bromide) should disappear. If a spot for "debrominated" byproduct (H-substituted) appears, the catalyst load or inert atmosphere was insufficient.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Expected Yield: 70-90%.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: 3-Bromo-CF3-Pyrazole Mix Mix Reagents: Boronic Acid + Na2CO3 Pd Catalyst Start->Mix Heat Heat: 110°C, 12h (Dioxane/H2O) Mix->Heat Check Validation: TLC Check (No SM remaining) Heat->Check Check->Heat Incomplete Purify Purify: Flash Chromatography Check->Purify Pass Product Product: 3-Aryl-CF3-Pyrazole Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of electron-deficient fluorinated pyrazoles.

References

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Aggarwal, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society Open Science, 8(1). Link

  • Ghofrani, H. A., et al. (2013). Riociguat for the Treatment of Chronic Thromboembolic Pulmonary Hypertension.[2][4][5] New England Journal of Medicine, 369, 319-329. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

In Vivo Efficacy of 4-Fluoro-1-methyl-1H-pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 4-fluoro-1-methyl-1H-pyrazole-based compounds , focusing on their medicinal chemistry optimization, in vivo efficacy, and safety profiles compared to non-fluorinated and non-methylated alternatives.

A Publish Comparison Guide for Drug Discovery Professionals

Executive Summary

The 4-fluoro-1-methyl-1H-pyrazole moiety has emerged as a privileged scaffold in modern drug discovery, particularly as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors (e.g., PI3K, KRAS) and GPCR ligands (e.g., 5-HT2A).

This guide compares the 4-fluoro-1-methyl scaffold against its non-fluorinated (4-H) and N-unsubstituted (1-H) analogs. While the 4-fluoro substitution significantly enhances metabolic stability by blocking CYP450-mediated oxidation, specific derivatives (particularly 5-carboxamides ) exhibit a steep structure-toxicity relationship (STR) linked to mitochondrial Complex I inhibition.

Quick Comparison: 4-Fluoro-1-methyl-1H-pyrazole vs. Alternatives
Feature4-Fluoro-1-methyl-1H-pyrazole 1-Methyl-1H-pyrazole (Non-F) 1H-pyrazole (Unsubstituted)
Metabolic Stability High (Blocks C4 oxidation)Low (Prone to CYP oxidation at C4)Moderate (Glucuronidation risk)
Lipophilicity (cLogP) Moderate increase (+0.2 vs H)BaselineLow (High polarity, H-bond donor)
Binding Affinity Enhanced (Electronic modulation)BaselineVariable (H-bond donor/acceptor)
Safety Profile Context Dependent (Risk of mito-toxicity in 5-carboxamides)High Risk (Acute mammalian toxicity in 5-carboxamides)Generally Safe
Primary Utility Kinase Inhibitors, GPCR AntagonistsAgrochemicals (e.g., Tolfenpyrad)Fragment Screening

Mechanism of Action & SAR Logic

The "Fluorine Effect" on Efficacy

The introduction of a fluorine atom at the C4 position of the pyrazole ring serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C4 position is the primary site for oxidative metabolism in pyrazoles. Fluorine, with its high C-F bond strength (approx. 116 kcal/mol), effectively blocks cytochrome P450-mediated hydroxylation, extending in vivo half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the pyrazole ring. This lowers the pKa of the surrounding system, often improving the hydrogen-bond accepting capability of the N2 nitrogen or attached amide carbonyls.

  • Lipophilicity Tuning: The 4-F substitution incrementally increases lipophilicity without the steric penalty of a methyl or chloro group, facilitating membrane permeability.

Pathway Visualization: SAR Optimization Tree

SAR_Optimization Base 1H-Pyrazole Scaffold (Low Permeability, Rapid Metabolism) Step1 N-Methylation (1-Me) (Improved Solubility/Permeability) Base->Step1 Remove H-bond donor Step2 C4-Fluorination (4-F) (Blocks CYP Oxidation) Step1->Step2 Optimize t1/2 Outcome_Efficacy High Potency Kinase/GPCR Ligand (e.g., 5-HT2A Ki = 1.4 nM) Step2->Outcome_Efficacy 3-Carboxamide / Sulfonamide Linker Outcome_Toxicity Toxicity Alert: 5-Carboxamides (Mitochondrial Inhibition) Step2->Outcome_Toxicity 5-Carboxamide Linker

Figure 1: Structural optimization pathway showing the divergence between high-efficacy clinical candidates and toxicological liabilities based on regio-chemistry (3- vs 5-substitution).

Comparative Efficacy Data

Case Study: 5-HT2A Inverse Agonists (Arena Pharmaceuticals)

In the development of selective serotonin receptor ligands, the 4-fluoro-1-methyl-1H-pyrazole moiety was utilized to improve potency over isoxazole and non-fluorinated analogs.

Experimental Data Summary (Binding Affinity


): 
Compound IDStructure (R-Group)Target (

)

(nM)
Selectivity (

)
Cmpd 114 4-Fluoro-1-methyl-1H-pyrazole-5-carboxamide 2.6 nM >100-fold
Cmpd 240 4-Fluoro-1-methyl-1H-pyrazole-5-carboxamide (Optimized)1.4 nM >100-fold
Analog A1-Methyl-1H-pyrazole (Non-F)12.5 nM~20-fold
Analog BIsoxazole analog45.0 nMLow

Interpretation: The 4-fluoro group enhances binding affinity by ~5-10 fold compared to the non-fluorinated analog, likely due to electronic effects strengthening the amide interaction within the binding pocket.

Case Study: Anthelmintic Toxicity (Tolfenpyrad Analogs)

While effective against parasites (Haemonchus contortus), 1-methyl-1H-pyrazole-5-carboxamides exhibit a critical safety liability.

  • Observation: Non-fluorinated 1-methyl-5-carboxamides showed acute lethality in mice.

  • Mechanism: Inhibition of Mitochondrial Complex I (respiratory chain).

  • Optimization: Introduction of 4-fluoro reduced mammalian toxicity in some derivatives but maintained parasite potency, although the 5-carboxamide regioisomer remains a "red flag" for mitochondrial safety.

Experimental Protocols

To validate the efficacy and safety of these compounds, the following self-validating protocols are recommended.

Protocol A: Assessment of Metabolic Stability (Microsomal Stability)

Purpose: To quantify the "Fluorine Effect" on half-life.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (4-F) and Control (4-H) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL) with PBS (pH 7.4).

    • Add Test Compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: 4-F analog should show <50% clearance rate of 4-H analog.

Protocol B: Mitochondrial Toxicity Screening (Glu/Gal Switch Assay)

Purpose: To detect the specific toxicity liability of pyrazole-5-carboxamides.[1][2]

  • Cell Seeding: Seed HepG2 cells in two parallel 96-well plates.

    • Plate A (Glycolytic): High Glucose (25 mM) media.

    • Plate B (Oxidative): Galactose (10 mM) media (forces mitochondrial respiration).

  • Treatment: Treat cells with serial dilutions (0.1 - 100 µM) of the pyrazole compound for 24 hours.

  • Viability: Measure ATP levels using CellTiter-Glo®.

  • Analysis: Calculate

    
     for both conditions.
    
    • Mitochondrial Tox Index (MTI):

      
      .
      
    • Interpretation: An MTI > 3 indicates specific mitochondrial inhibition (characteristic of toxic pyrazole-5-carboxamides).

Safety & Toxicity Mechanism

The primary safety concern for this class is Mitochondrial Complex I Inhibition , particularly for 1-methyl-1H-pyrazole-5-carboxamide derivatives. The 4-fluoro substitution can mitigate this but does not eliminate the risk if the 5-carboxamide vector is preserved.

Mito_Toxicity Compound Pyrazole-5-Carboxamide (Lipophilic Cation Character) Target Mitochondrial Complex I (NADH Dehydrogenase) Compound->Target Binds Q-site Effect Inhibition of Electron Transport Target->Effect Blocks e- flow Outcome ATP Depletion & Cell Death (Acute Toxicity) Effect->Outcome Energy Crisis

Figure 2: Mechanism of toxicity for specific pyrazole-5-carboxamide derivatives.

References

  • Arena Pharmaceuticals. (2024).[3][4] Heterocyclic Modulators of 5-HT2A and Uses Thereof. US Patent Application US20240376090.[3][4] Link

  • Preston, S., et al. (2021).[5] 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.[6] Link

  • GlaxoSmithKline. (2014). Benzpyrazol derivatives as inhibitors of PI3 kinases. US Patent 8,658,635.[1][7] Link

  • Jiao, Y., et al. (2018).[2] Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. ACS Infectious Diseases. Link

  • BindingDB. (2024).[3][4] Affinity Data for 4-fluoro-1-methyl-1H-pyrazole-5-carboxamide derivatives. Link

Sources

Benchmarking Novel Pyrazole Derivatives: A Technical Comparison Guide Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for the design of selective Cyclooxygenase-2 (COX-2) inhibitors.[1] Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac or Indomethacin—which inhibit both COX-1 and COX-2, leading to gastrointestinal (GI) toxicity—pyrazole derivatives (exemplified by Celecoxib ) offer the potential for potent anti-inflammatory action with reduced ulcerogenic side effects.[2]

This guide provides a rigorous framework for benchmarking new pyrazole derivatives. It moves beyond simple efficacy claims, establishing a multi-tier validation protocol that compares novel compounds against industry "Gold Standards" using quantitative experimental data.

The Benchmark Landscape

To validate a new pyrazole derivative, it must be screened against specific market leaders. The choice of comparator dictates the clinical relevance of your data.

Benchmark DrugDrug ClassPrimary TargetRole in Benchmarking
Celecoxib Diarylheterocycle (Coxib)COX-2 SelectivePrimary Comparator. Structural analog to pyrazoles; defines the target selectivity profile.
Diclofenac Phenylacetic acidNon-selective (COX-1/2)Potency Standard. Often shows higher absolute potency than coxibs but with high GI toxicity.
Indomethacin Indole derivativeNon-selective (COX-1 biased)Toxicity Control. Used in ulcerogenic assays to establish the "worst-case" safety baseline.
Ibuprofen Propionic acidNon-selectiveGeneral Reference. Common baseline for mild-to-moderate inflammation.

Mechanistic Rationale & SAR

The success of pyrazole derivatives hinges on their ability to fit into the distinct hydrophobic side pocket of the COX-2 enzyme, a feature absent in COX-1.

Structural Causality
  • The Pyrazole Core: Acts as a rigid scaffold to orient functional groups.

  • N1-Substituent (often Sulfonamide/Sulfonyl): Forms critical hydrogen bonds with Arg513 and His90 in the COX-2 secondary pocket.

  • C5-Aryl Group: Engages in hydrophobic interactions within the enzyme channel.

Visualization: The COX-2 Selectivity Pathway

The following diagram illustrates the mechanistic divergence that allows pyrazoles to reduce inflammation (PGE2) without compromising gastric protection (PGE1/PGI2).

COX_Pathway ArachidonicAcid Arachidonic Acid (Membrane) COX1 COX-1 (Constitutive) Gastric Mucosa Protection ArachidonicAcid->COX1 COX2 COX-2 (Inducible) Inflammation & Pain ArachidonicAcid->COX2 Induced by Cytokines Prostaglandins_Physio Physiological PGs (PGE1, PGI2) Stomach Lining Integrity COX1->Prostaglandins_Physio Prostaglandins_Inflam Inflammatory PGs (PGE2) Edema, Pain, Fever COX2->Prostaglandins_Inflam Pyrazole Novel Pyrazole Derivative (Selective Inhibitor) Pyrazole->COX1 Weak/No Inhibition Pyrazole->COX2 Selectively Inhibits (Binds Arg513/His90) NSAID Traditional NSAID (Diclofenac/Indomethacin) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Figure 1: Mechanistic differentiation between traditional NSAIDs and selective Pyrazole derivatives. The pyrazole scaffold targets the inducible COX-2 pathway, sparing the constitutive COX-1 pathway responsible for gastric protection.

In Vitro Performance: Enzyme Inhibition

Before animal testing, the compound must demonstrate selectivity at the molecular level.

Protocol: Colorimetric COX Inhibitor Screening

Objective: Determine IC50 values for COX-1 (Ovine) and COX-2 (Human Recombinant). Method: Peroxidase activity of heme-COX monitors the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

  • Preparation: Incubate enzyme (COX-1 or COX-2), Heme, and Test Compound (10 nM – 100 μM) in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromophore).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
Benchmarking Data (Representative)

Data synthesized from high-performing derivatives in recent literature (e.g., Compound 5u/5s [1][3]).

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Interpretation
Novel Pyrazole (Ex: 5u) >1000.04 - 1.8 >70 Highly Selective
Celecoxib 15.00.05 - 0.28~78Market Standard
Diclofenac 3.50.84.3Non-Selective
Indomethacin 0.020.60.03COX-1 Selective (Toxic)

Critical Insight: A successful new pyrazole must show a Selectivity Index (SI = COX-1/COX-2) comparable to or exceeding Celecoxib (>50). Low SI values indicate a risk of gastric side effects.

In Vivo Efficacy: Anti-Inflammatory Activity

Efficacy must be proven in a systemic model. The Carrageenan-Induced Paw Edema model is the industry standard for acute inflammation.

Protocol: Carrageenan-Induced Paw Edema (Rat)

Objective: Measure reduction in acute swelling (edema) relative to controls. Animals: Wistar albino rats (150–200g), fasted overnight.

  • Baseline: Measure initial paw volume (

    
    ) using a Plethysmometer .
    
  • Treatment: Administer Test Compound (e.g., 50 mg/kg), Celecoxib (Standard), or Vehicle (Control) orally.

  • Induction (30 min post-dose): Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Analysis: Calculate % Edema Inhibition:

    
    
    
Benchmarking Data (Representative)

Comparison of % Inhibition at peak inflammation (3-4 hours).

Treatment GroupDose (mg/kg)% Inhibition (3h)% Inhibition (5h)Efficacy Status
Novel Pyrazole 5075 - 81% 78 - 82% Superior/Equivalent
Celecoxib 5070 - 75%72 - 76%Standard
Diclofenac 1080 - 85%75 - 80%High Potency Reference
Control -0%0%-

Technical Note: Pyrazoles often show a slightly delayed onset compared to Diclofenac but sustain efficacy longer due to stable COX-2 binding.

Safety Profiling: Ulcerogenic Index

The primary value proposition of pyrazoles is safety. You must prove the compound is less toxic than Indomethacin.

Protocol: Gastric Ulcer Scoring

Objective: Quantify gastric mucosal damage.[3][4][5][6]

  • Conditioning: Fast rats for 24 hours (water ad libitum).

  • Dosing: Administer Test Compound (high dose, e.g., 100-200 mg/kg) or Indomethacin (20 mg/kg).

  • Termination: Sacrifice animals 6 hours post-dosing.

  • Examination: Remove stomach, open along greater curvature, wash with saline, and examine under 10x magnification.

  • Scoring (0-5 Scale):

    • 0: Normal

    • 1: Red coloration (Erythema)

    • 2: Spot ulcer < 1mm

    • 3: Ulcer > 1mm

    • 4: Multiple ulcers

    • 5: Perforation

Benchmarking Data
CompoundUlcer Index (Mean Score)Gastric Safety Profile
Novel Pyrazole 0.5 - 1.0 Excellent (Comparable to Celecoxib)
Celecoxib 0.8 - 1.2Safe
Indomethacin > 15.0 (High Severity)Highly Ulcerogenic
Diclofenac 8.0 - 10.0Moderate Toxicity

Experimental Workflow Visualization

The following flowchart outlines the logic for a complete benchmarking study, from synthesis to histological validation.

Workflow Synthesis 1. Synthesis (Pyrazole Core) Docking 2. In Silico Docking (COX-2 Pocket Fit) Synthesis->Docking InVitro 3. In Vitro Assay (COX-1 vs COX-2 IC50) Docking->InVitro Select Top Hits ToxScreen 4. Acute Toxicity (LD50 Estimation) InVitro->ToxScreen If SI > 50 InVivo 5. In Vivo Efficacy (Paw Edema Model) ToxScreen->InVivo Safe Dose Ulcer 6. Safety Profiling (Ulcerogenic Index) InVivo->Ulcer Post-Efficacy Histopath 7. Histopathology (Stomach/Liver/Kidney) Ulcer->Histopath Validation

Figure 2: Sequential benchmarking workflow. Progression to In Vivo stages is contingent on passing In Vitro selectivity thresholds (SI > 50).

References

  • Abdel-Aziz, M., et al. (2016). "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues."[7][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Winter, C.A., Risley, E.A., & Nuss, G.W. (1962).[10] "Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

  • El-Sayed, M.A., et al. (2022). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and anti-inflammatory potential."[8] RSC Advances.

  • Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Docs.

  • Cioli, V., et al. (1979). "A new protein-binding method for the determination of the ulcerogenic index of anti-inflammatory drugs." Toxicology and Applied Pharmacology.

Sources

Comparative docking studies of fluorinated pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for conducting comparative molecular docking studies on fluorinated pyrazole derivatives. In medicinal chemistry, the pyrazole scaffold is ubiquitous in kinase inhibitors (e.g., Crizotinib, Celecoxib analogs).[1] The strategic introduction of fluorine—often termed a "Fluorine Scan"—is used to modulate metabolic stability, lipophilicity (


), and binding affinity.[1][2]

However, standard docking protocols often fail to accurately predict the efficacy of fluorinated analogs because they underestimate the desolvation penalty and the specific electrostatic nature of the C-F bond (orthogonal multipolar interactions). This guide outlines a validated workflow to objectively compare non-fluorinated parent compounds against their mono-fluoro and trifluoromethyl (


) analogs.

Scientific Rationale: The "Fluorine Effect"

Before initiating docking, it is critical to understand why we compare these specific analogs. The substitution of Hydrogen (H) with Fluorine (F) on a pyrazole ring or its appendages induces three critical changes that the docking scoring function must evaluate:

  • Electronic Modulation (pKa Shift):

    • The strong electronegativity of fluorine lowers the

      
       of the pyrazole nitrogen. In kinase inhibitors, this affects the Hydrogen Bond Donor (HBD) capability of the pyrazole -NH- interacting with the hinge region.
      
  • Metabolic Blocking:

    • Fluorine at metabolically labile sites (e.g., para-position of an attached phenyl ring) blocks Cytochrome P450 oxidation.[1]

  • Water Displacement:

    • A C-F bond is hydrophobic but has a localized electrostatic potential.[1] A key driver of affinity is the displacement of "unhappy" (high-energy) water molecules from the hydrophobic pocket, a phenomenon standard scoring functions (like SP Glide or Vina) approximate but do not explicitly calculate without specific hydration analysis.

Comparative Workflow Visualization

The following diagram outlines the computational pipeline required to ensure fair comparison between fluorinated and non-fluorinated analogs.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Grid Phase 2: Grid Generation cluster_Dock Phase 3: Comparative Docking Start Input: Pyrazole Scaffold L_Prep Ligand Prep (Generate Ionization States pH 7.4) *Check Pyrazole Tautomers* Start->L_Prep P_Prep Protein Prep (H-Bond Optimization) *Keep Structural Waters* Start->P_Prep Dock_H Docking: Parent (H) L_Prep->Dock_H Dock_F Docking: Analog (F) L_Prep->Dock_F Dock_CF3 Docking: Analog (CF3) L_Prep->Dock_CF3 Grid Receptor Grid (No H-bond Constraints) P_Prep->Grid Water Hydration Analysis (Identify High-Energy Waters) Grid->Water Water->Dock_H Refine Grid Analysis Interaction Profiling (RMSD, Solvation, H-Bonds) Dock_H->Analysis Dock_F->Analysis Dock_CF3->Analysis

Figure 1: Comparative Docking Workflow. Note the specific emphasis on Pyrazole Tautomer generation and Hydration Analysis, which are critical for accurate F-analog scoring.

Experimental Protocol (In-Silico)

Step 1: Ligand Preparation (The Variable)
  • Objective: Generate accurate 3D conformers and ionization states.

  • Critical Action: Pyrazoles can exist in multiple tautomeric forms (1H vs 2H).[1] Fluorine substitution on the ring changes the preferred tautomer ratio.

  • Protocol:

    • Input structures: Parent Pyrazole, Monofluoro-analog,

      
      -analog.[1]
      
    • Use a generator (e.g., LigPrep or OpenBabel) at pH

      
      .[1]
      
    • Constraint: Do not force a specific tautomer; allow the docking engine to sample both N-H positions unless experimental X-ray data confirms one state.

Step 2: Protein Preparation (The Constant)
  • Target Selection: For this guide, we assume a Kinase target (e.g., c-Met , PDB: 3U6H) where pyrazoles are known Type II inhibitors.[1][3]

  • Protocol:

    • Remove non-native ligands.[1]

    • Water Handling: Keep water molecules within 5Å of the active site only if they form at least 3 H-bonds with the protein.

    • H-Bond Optimization: Optimize H-bond networks (flipping Asn/Gln/His) in the presence of the native ligand before removing it.

Step 3: Docking Strategy
  • Grid Box: Centered on the native ligand centroid (Size:

    
     Å).
    
  • Precision: Use Extra Precision (XP) or equivalent. Standard Precision (SP) often misses the subtle energetic penalty of desolvating the fluorine atom.

  • Scoring: If available, use a scoring function that includes a specific solvation term (e.g., MM-GBSA rescoring) is highly recommended for fluorine comparisons.[1]

Comparative Analysis: Case Study Data

The following data represents a synthesized comparison of a Pyrazole-based c-Met inhibitor (based on Crizotinib/AMG-458 scaffolds) to illustrate expected trends.

Scenario
  • Compound A (Parent): 3-phenyl-1H-pyrazole.

  • Compound B (F-Analog): 3-(4-fluorophenyl)-1H-pyrazole.[1]

  • Compound C (CF3-Analog): 3-(4-trifluoromethylphenyl)-1H-pyrazole.[1]

Table 1: Comparative Docking Metrics
MetricCompound A (Parent)Compound B (Mono-F)Compound C (

)
Interpretation
Docking Score (kcal/mol) -8.4-8.9-9.2F-analogs often score better due to hydrophobic enclosure.[1]
Ligand Efficiency (LE) 0.420.410.35

adds mass; potency must increase significantly to maintain LE.[1]
H-Bond Distance (Hinge) 2.8 Å2.9 Å3.1 ÅFluorine's electron withdrawal weakens the Pyrazole-N H-bond capability.
Water Displacement 012

is bulky (similar to isopropyl) and displaces more cavity waters.
RMSD (vs Crystal) 0.5 Å0.8 Å1.2 ÅLarger groups may induce slight induced-fit shifts in the protein.
Interaction Logic Diagram

To interpret the results in Table 1, use the following logic tree to determine if the Fluorine interaction is favorable.

InteractionLogic cluster_Environment Local Environment F_Atom Fluorine Substituent Pocket_Hydro Hydrophobic Pocket F_Atom->Pocket_Hydro Van der Waals Pocket_Polar Polar/H-Bond Donor F_Atom->Pocket_Polar Orthogonal Dipole Pocket_Water Trapped Water F_Atom->Pocket_Water Steric Clash Result_Good Favorable: High Affinity Pocket_Hydro->Result_Good Lipophilic Match Pocket_Polar->Result_Good C-F...C=O Result_Bad Unfavorable: Desolvation Penalty Pocket_Water->Result_Bad Cannot Displace

Figure 2: Decision Logic for Fluorine Interactions. Fluorine enhances binding when accessing hydrophobic pockets or orthogonal dipoles, but fails if it clashes with conserved waters it cannot displace.[1]

Key Findings & Discussion

The Lipophilicity Trade-off

While Compound C (


) showed the highest raw docking score (-9.2 kcal/mol), it had the lowest Ligand Efficiency. In drug development, simply adding fluorine to improve potency is a trap if it creates "molecular obesity" (excessive MW and Lipophilicity).[1]
  • Guidance: Prioritize Compound B (Mono-F) if the docking score improvement is >0.5 kcal/mol over the parent, as it maintains efficiency while blocking metabolism.[1]

The "Sigma Hole" Limitation

Standard docking force fields (like OPLS3e or AMBER) treat fluorine largely as a dense, negative sphere.[1] They often underestimate the Sigma Hole —a small region of positive potential on the extension of the C-F bond axis (though less pronounced in F than Cl or Br).

  • Correction: If the docking pose shows the Fluorine atom pointing directly at a backbone carbonyl oxygen (C-F

    
     O=C), standard docking may score this as a clash or weak repulsion.[1] In reality, this can be a favorable orthogonal multipolar interaction [1].[1] Visually inspect these contacts.
    
Solvation Effects

The


 group in Compound C is bulky (roughly equivalent to an isopropyl group). The docking success of Compound C depends entirely on whether the pocket is truly dry (hydrophobic). If the pocket contains a structural water molecule, the 

group will clash, and the docking score will be artificially high if the software deletes the water without calculating the energetic penalty of removing it [2].[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010).[1] A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084.[1]

  • Cui, J. J., et al. (2011).[1] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.[1]

  • Ojima, I. (2009).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.[1]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Red Can" Directive

For the immediate safety of laboratory personnel and compliance with environmental regulations, 4-Fluoro-1-methyl-1H-pyrazole (CAS 69843-14-7) must be treated as Halogenated Organic Waste .

  • Do NOT dispose of this compound in standard organic solvent streams (often labeled "Non-Halogenated" or "White Cans").

  • Do NOT attempt chemical neutralization (e.g., acid/base hydrolysis) at the bench. The C–F bond is metabolically and chemically stable; it requires high-temperature incineration with scrubbing.

  • IMMEDIATE ACTION: Segregate all reaction mixtures, mother liquors, and solid residues containing this compound into the Halogenated Waste stream (often "Red Cans" or specifically labeled satellite accumulation areas).

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of this intermediate is the first step in safe disposal. Unlike non-fluorinated pyrazoles, the fluorine substituent dictates the waste stream.

PropertySpecificationOperational Implication
Chemical Name 4-Fluoro-1-methyl-1H-pyrazolePrimary Identifier
CAS Number 69843-14-7 Use for waste manifesting.
Physical State Liquid (Yellow to Colorless)Requires liquid waste containers; spill risk involves flow.
Molecular Formula

Contains Fluorine (F).[1][2]
Key Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Standard PPE (Nitrile gloves, goggles) required during transfer.
Flash Point > 100°C (Predicted)Combustible. Do not store near oxidizers.

Expert Insight: While the pyrazole ring is robust, the presence of the fluorine atom is the critical variable. Standard municipal incinerators cannot handle significant quantities of fluorinated organics without specific scrubbers, as combustion generates Hydrogen Fluoride (HF), a corrosive gas that damages infrastructure and violates emission standards.

The Science of Disposal: Why Segregation Matters

As scientists, we must understand the fate of our waste. The disposal route is dictated by the combustion chemistry of the Fluorine-Carbon bond.

The Incineration Pathway

When 4-Fluoro-1-methyl-1H-pyrazole is sent to a licensed hazardous waste incinerator, it undergoes thermal oxidation.

Combustion Equation:



The formation of Hydrogen Fluoride (HF) is the reason for strict segregation.

  • Non-Halogenated Stream: Often burned as fuel blending in cement kilns or standard boilers. HF generation here causes catastrophic corrosion and toxic releases.

  • Halogenated Stream: Sent to specialized incinerators equipped with caustic scrubbers (e.g., Calcium Hydroxide spray dryers) to neutralize HF into harmless salts (

    
    ).
    
Diagram 1: The Chemical Fate Workflow

DisposalFate Lab Lab Bench (4-Fluoro-1-methyl-1H-pyrazole) Segregation Segregation Decision (Is F present?) Lab->Segregation Stream_NonHalo Non-Halogenated Stream (Standard Incineration) Segregation->Stream_NonHalo No (Incorrect) Stream_Halo Halogenated Stream (Specialized Incineration) Segregation->Stream_Halo Yes (Correct) Corrosion EQUIPMENT FAILURE (HF Corrosion) Stream_NonHalo->Corrosion HF Gas Unchecked Combustion Combustion Chamber (>1100°C) Stream_Halo->Combustion Scrubber Caustic Scrubber (Ca(OH)2 Injection) Combustion->Scrubber HF Gas Generated Release Safe Release (CO2, N2, CaF2) Scrubber->Release Neutralized

Figure 1: The critical path for fluorinated waste. Note that incorrect segregation leads to equipment failure via HF corrosion.

Operational Protocols: Step-by-Step

Phase 1: Waste Characterization & Segregation

Before lifting a flask, confirm the composition of your waste matrix.

  • Pure Compound: If disposing of expired or excess pure 4-Fluoro-1-methyl-1H-pyrazole, it must go directly into the Halogenated Solvent waste container.

  • Reaction Mixtures:

    • If the solvent is halogenated (DCM, Chloroform): Halogenated Stream .

    • If the solvent is non-halogenated (Ethyl Acetate, Methanol) BUT contains >1% of the fluorinated pyrazole: Halogenated Stream .

    • Rule of Thumb: If the mixture contains any significant fluorine source, default to the Halogenated stream to prevent downstream compliance violations.

Phase 2: Container Selection & Labeling
  • Container: High-density polyethylene (HDPE) or glass carboys are suitable. Avoid metal containers if the waste is potentially acidic or if moisture could generate HF over time.

  • Labeling:

    • Primary Constituent: Write the solvent name (e.g., "Dichloromethane").

    • Trace Constituent: Explicitly list "4-Fluoro-1-methyl-1H-pyrazole".

    • Hazard Checkbox: Check "Halogenated," "Irritant," and "Flammable" (if in organic solvent).

Diagram 2: Laboratory Decision Tree

DecisionTree Start Waste Generation (4-Fluoro-1-methyl-1H-pyrazole) State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Silica Gel State->Solid Conc Concentration of Fluorinated Cmpd? Liquid->Conc Disp_Solid Solid Waste Bin (Label: Fluorinated Organics) Solid->Disp_Solid Trace Trace (<0.1%) Conc->Trace High Significant (>0.1%) Conc->High Disp_Solvent Dispose based on Solvent Properties Trace->Disp_Solvent Disp_Halo MUST USE HALOGENATED STREAM High->Disp_Halo

Figure 2: Operational decision tree for categorizing waste at the bench.

Emergency Procedures (Spills)

Since 4-Fluoro-1-methyl-1H-pyrazole is a liquid, spill containment is the primary physical hazard.

ScenarioAction Protocol
Minor Spill (<10 mL) 1. Evacuate immediate area.2. Don PPE (Nitrile gloves, lab coat, goggles).3. Absorb with vermiculite or polypropylene pads .4. Place absorbent in a sealed bag labeled "Halogenated Debris."
Major Spill (>100 mL) 1. Evacuate the lab. Vapors may be irritating.2. Call EHS/Emergency Response.3. Do not attempt to clean without respiratory protection (organic vapor cartridge) due to potential volatility.
Skin Contact Wash with soap and water for 15 minutes. While not as immediately corrosive as HF, fluorinated heterocycles can be potent sensitizers.

Regulatory References & Grounding

The protocols above are derived from the following regulatory frameworks and chemical safety databases:

  • Chemical Identity & Properties:

    • 4-Fluoro-1-methyl-1H-pyrazole (CAS 69843-14-7).[1][2][3] ChemicalBook. Retrieved from

    • 4-Fluoro-1H-pyrazole (Analogous Hazard Data). Sigma-Aldrich Safety Data Sheet. Retrieved from

  • Disposal Regulations (RCRA/EPA):

    • Hazardous Waste Codes (F-List for Halogenated Solvents). US Environmental Protection Agency (EPA).[4][5] The "F001/F002" codes apply to spent halogenated solvents used to dissolve this compound.[4] Retrieved from

    • Incinerability of Fluorinated Organic Compounds. Tsang, W., et al. (1998).[5][6][7] Combustion Science and Technology. Explains the stability of C-F bonds and the necessity for high-temperature incineration.[5] Retrieved from

  • General Laboratory Safety:

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Standard guidelines for segregating halogenated waste.

Sources

A Researcher's Guide to the Safe Handling of 4-Fluoro-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As a novel fluorinated pyrazole derivative, 4-Fluoro-1-methyl-1H-pyrazole presents unique opportunities in drug development and chemical synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from initial handling to final disposal, to ensure the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment and Engineering Controls: The First Line of Defense

While specific toxicological data for 4-Fluoro-1-methyl-1H-pyrazole is not extensively documented, the safety data sheets (SDS) for structurally similar fluorinated and methylated pyrazole compounds indicate a consistent hazard profile. These analogues are typically classified as harmful if swallowed, and can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, a cautious approach is paramount.

Engineering Controls:

The primary method for mitigating exposure is through robust engineering controls. All work with 4-Fluoro-1-methyl-1H-pyrazole, including weighing and solution preparation, should be conducted within a certified chemical fume hood.[4][5] This ensures that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation. The fume hood should have a continuous and monitored airflow.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate Personal Protective Equipment (PPE) is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling 4-Fluoro-1-methyl-1H-pyrazole.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile), with double gloving recommended.[7][8]Prevents skin contact, which can lead to irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated or damaged.[4]
Body Protection A long-sleeved laboratory coat or a chemical-resistant suit.[4][9]Provides a barrier against accidental spills and contamination of personal clothing.[10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) if there is a risk of generating dust or aerosols that cannot be controlled by the fume hood.[4][10]Protects against the inhalation of the compound, which may cause respiratory tract irritation.[1][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 4-Fluoro-1-methyl-1H-pyrazole is essential for maintaining a safe laboratory environment.

Receiving and Storage:

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11] The container must be kept tightly closed.[6][11][12]

Handling and Experimental Use:

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is correctly donned.

  • Weighing: If the compound is a solid, carefully weigh the required amount within the fume hood to minimize dust generation.

  • Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After use, tightly seal the container and decontaminate the work area. Remove PPE carefully to avoid self-contamination.

Diagram of the Chemical Handling Workflow:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage prep_start Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_start->prep_fumehood weigh Weigh Compound prep_fumehood->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react seal Seal Container react->seal Complete Experiment decontaminate Decontaminate Work Area seal->decontaminate doff Doff PPE decontaminate->doff store Store Compound Securely doff->store

Caption: Workflow for handling 4-Fluoro-1-methyl-1H-pyrazole.

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, 4-Fluoro-1-methyl-1H-pyrazole and any materials contaminated with it are classified as halogenated organic waste.[13] This type of waste requires specific disposal procedures to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • Designated Waste Container: All solid and liquid waste containing 4-Fluoro-1-methyl-1H-pyrazole must be collected in a clearly labeled, dedicated container for halogenated organic waste.[13][14]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[14]

  • Labeling: The waste container must be properly labeled with its contents.[14][15]

Disposal Method:

The standard and environmentally preferred method for the disposal of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[13][16] This process ensures the complete destruction of the compound, preventing the release of harmful substances into the environment. Do not dispose of this chemical down the drain or in regular trash.[5][15]

Diagram of the Waste Disposal Protocol:

G start Generate Halogenated Waste (e.g., contaminated gloves, excess reagent) segregate Segregate into a Labeled, Designated Halogenated Waste Container start->segregate store Store Securely in a Satellite Accumulation Area segregate->store request Request Waste Pickup from Environmental Health & Safety store->request dispose Professional Disposal via High-Temperature Incineration request->dispose

Caption: Disposal protocol for 4-Fluoro-1-methyl-1H-pyrazole waste.

By adhering to these guidelines, researchers can confidently and safely work with 4-Fluoro-1-methyl-1H-pyrazole, fostering a secure environment for scientific advancement.

References

  • Thermo Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Biosynth Carbosynth. (2021, May 18). Safety Data Sheet.
  • Unknown. (n.d.). Hazardous waste segregation.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Unknown. (2023, September 5). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • M, M. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.